hCAII-IN-4
Description
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Properties
Molecular Formula |
C31H23NO9 |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate |
InChI |
InChI=1S/C31H23NO9/c1-2-37-30(35)26-24(25-27(41-28(26)32)20-12-11-18(33)14-23(20)40-31(25)36)19-8-4-6-10-22(19)38-15-17-13-16-7-3-5-9-21(16)39-29(17)34/h3-14,24,33H,2,15,32H2,1H3 |
InChI Key |
XRJJWYHJANCJKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O)C(=O)OC6=C2C=CC(=C6)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of hCAII-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of hCAII-IN-4, a coumarin-based inhibitor of human carbonic anhydrase II (hCAII). The document synthesizes available data on its inhibitory activity and places it within the context of the broader class of coumarin-based carbonic anhydrase inhibitors. Detailed experimental methodologies and visual representations of key pathways are provided to facilitate a deeper understanding for research and drug development applications.
Introduction to Human Carbonic Anhydrase II (hCAII)
Human carbonic anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that plays a crucial role in a variety of physiological processes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction fundamental to pH regulation, CO2 transport, and electrolyte balance. The active site of hCAII contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[1][2] This zinc-bound water molecule is the key to the enzyme's catalytic activity.
The Catalytic Mechanism of hCAII
The catalytic cycle of hCAII can be summarized in two main steps:
-
CO₂ Hydration: A zinc-bound hydroxide ion acts as a potent nucleophile, attacking the carbon atom of a carbon dioxide molecule that has entered the active site. This results in the formation of a bicarbonate ion coordinated to the zinc.
-
Proton Shuttle and Regeneration of the Active Site: The bicarbonate product is displaced by a water molecule from the solvent. To regenerate the nucleophilic zinc-hydroxide for the next catalytic cycle, a proton must be transferred from the newly bound water molecule to the surrounding buffer. This is facilitated by a proton shuttle mechanism, primarily involving the histidine residue His-64.
This compound: A Coumarin-Based Inhibitor
This compound (also known as Compound 12j) is an inhibitor of hCAII. Its inhibitory potential is attributed to its coumarin scaffold, specifically the presence of an electron-donating hydroxyl group at the C-7 position of the coumarin motif.
Quantitative Inhibitory Data
The inhibitory activity of this compound against hCAII has been quantified, along with its off-target effects on β-glucuronidase.
| Compound | Target | IC50 (μM) |
| This compound | hCAII | 7.78 |
| This compound | β-glucuronidase | 773.9 |
Mechanism of Action of Coumarin-Based hCAII Inhibitors
Unlike classical sulfonamide inhibitors that directly coordinate with the active site zinc ion, coumarin derivatives such as this compound act as "prodrug" or suicide inhibitors. Their mechanism of action involves the following steps:
-
Entry into the Active Site: The coumarin molecule enters the active site of hCAII.
-
Enzymatic Hydrolysis: The esterase activity of hCAII catalyzes the hydrolysis of the lactone ring within the coumarin structure.
-
Formation of the Active Inhibitor: This hydrolysis results in an open-ring structure, a 2-hydroxy-cinnamic acid derivative.
-
Occlusion of the Active Site: The resulting linear molecule binds to the entrance of the active site, away from the zinc ion, effectively blocking the entry of substrate molecules (CO₂) and preventing the catalytic reaction from occurring. This binding site is notably the same region where carbonic anhydrase activators are known to bind.
This unique mechanism of action contributes to the isoform-selectivity observed in some coumarin-based inhibitors.
Experimental Protocols
While the specific experimental protocol for the determination of the IC50 of this compound is not publicly available, a general and widely accepted method for assessing the inhibitory activity of compounds against hCAII is the p-nitrophenyl acetate (p-NPA) assay.
Principle of the p-NPA Assay
hCAII possesses esterase activity and can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetic acid. The product, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically at 400 nm. In the presence of an inhibitor, the rate of p-NPA hydrolysis is reduced, and the extent of this reduction is used to determine the inhibitory potency (e.g., IC50).
Materials
-
Human carbonic anhydrase II (recombinantly expressed and purified)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplates
-
Microplate spectrophotometer
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of hCAII in Tris buffer.
-
Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO.
-
Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris buffer.
-
Add varying concentrations of the inhibitor (this compound) to the wells. A serial dilution is typically performed. Include a control well with DMSO only (no inhibitor).
-
Add a fixed concentration of hCAII to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
-
Initiation of the Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations of Pathways and Workflows
Catalytic Cycle of hCAII
Caption: The catalytic cycle of human carbonic anhydrase II.
Mechanism of Action of Coumarin-Based Inhibitors
Caption: Prodrug activation of coumarin inhibitors by hCAII.
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro enzyme inhibition assay.
References
An In-depth Technical Guide to hCAII-IN-4: A Potent Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hCAII-IN-4, a potent inhibitor of human Carbonic Anhydrase II (hCAII). The document details its primary target, mechanism of action, quantitative inhibitory data, and the experimental protocols for its synthesis and evaluation.
Core Concepts
This compound, also identified as compound 12j in its primary synthesis publication, is a novel coumarin-based dihydropyranochromene.[1][2][3] Its primary molecular target is human Carbonic Anhydrase II (hCAII), a ubiquitous zinc metalloenzyme critical to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion. The dysregulation of hCAII has been implicated in various diseases, making it a significant therapeutic target.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target, hCAII, and a secondary target, β-glucuronidase, has been quantified. The data is summarized in the table below.
| Compound | Target | IC50 (μM) | Reference |
| This compound | hCAII | 7.78 | Arif N, et al. ACS Omega, 2022.[1] |
| This compound | β-glucuronidase | 773.9 | Arif N, et al. ACS Omega, 2022.[1] |
Signaling Pathway and Mechanism of Action
Human Carbonic Anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction proceeds via a two-stage ping-pong mechanism. The first stage involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule, leading to the formation of bicarbonate. The bicarbonate is then displaced by a water molecule. The second, rate-limiting stage involves the transfer of a proton from the zinc-bound water molecule to the surrounding medium, regenerating the zinc-bound hydroxide for the next catalytic cycle.
This compound, as an inhibitor, is believed to interact with the active site of hCAII, preventing the binding of its substrate, carbon dioxide, and thereby disrupting the catalytic cycle. The coumarin scaffold is a known pharmacophore for carbonic anhydrase inhibition.
Experimental Protocols
Synthesis of this compound (Compound 12j)
The synthesis of this compound is reported to follow a two-step facile route. While the specific, detailed protocol from the primary literature is not publicly available, the general methodology for the synthesis of the coumarin-based dihydropyranochromene core involves:
-
Step 1: Synthesis of an intermediate. This likely involves the condensation of a substituted salicylaldehyde with an active methylene compound.
-
Step 2: Cyclization reaction. The intermediate from Step 1 is then reacted with a 4-hydroxycoumarin derivative in the presence of a base to yield the final dihydropyranochromene scaffold of this compound.
A general representation of the synthesis is as follows:
-
Starting Materials: Substituted salicylaldehydes, active methylene compounds (e.g., malononitrile derivatives), and 4-hydroxycoumarin derivatives.
-
Reaction Conditions: The reactions are typically carried out in a suitable solvent with a basic catalyst.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Carbonic Anhydrase II Inhibition Assay
The inhibitory activity of this compound against hCAII is determined using a colorimetric assay that measures the esterase activity of the enzyme.
Principle: Carbonic anhydrase II can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400-405 nm. In the presence of an inhibitor, the rate of this hydrolysis reaction is reduced.
Materials:
-
Human Carbonic Anhydrase II (hCAII) enzyme
-
p-Nitrophenyl acetate (pNPA) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (test compound)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of hCAII is pre-incubated with various concentrations of this compound (or the standard inhibitor) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the pNPA substrate.
-
The change in absorbance at 400-405 nm is monitored kinetically over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction without any inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflows
The discovery and characterization of a novel inhibitor like this compound follows a structured workflow.
References
biological activity of hCAII-IN-4
An In-Depth Technical Guide on the Biological Activity of hCAII-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also identified as compound 12j, is a synthetic coumarin-based derivative that has demonstrated notable inhibitory activity against human carbonic anhydrase II (hCA II).[1][2][3] This technical guide provides a comprehensive overview of the , including its quantitative inhibitory data, detailed experimental protocols for its evaluation, and visual representations of the underlying scientific concepts. The information presented herein is intended to support further research and drug development efforts centered on this molecule and its analogs.
Quantitative Biological Data
The inhibitory potency of this compound has been quantified against two distinct enzyme targets: human carbonic anhydrase II (hCA II) and β-glucuronidase. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for clear comparison with standard reference compounds.
Table 1: Inhibitory Activity against Human Carbonic Anhydrase II (hCA II)
| Compound | hCA II IC50 (μM) |
| This compound (12j) | 7.78 ± 0.08 |
| Zonisamide (Standard) | 12.02 ± 0.33 |
Table 2: Inhibitory Activity against β-Glucuronidase
| Compound | β-Glucuronidase IC50 (μM) |
| This compound (12j) | 773.9 ± 2.22 |
| Silymarin (Standard) | 731.9 ± 3.34 |
The data indicates that this compound is a more potent inhibitor of hCA II compared to the standard drug zonisamide.[2] Its inhibitory effect on β-glucuronidase is moderate.[2][3]
Mechanism of Action and Structural Insights
The inhibitory potential of this compound against hCA II is attributed to the presence of an electron-donating hydroxyl (-OH) group at the C-7 position of its coumarin scaffold.[1][4] This structural feature is believed to play a crucial role in the molecule's interaction with the active site of the enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Discovery and Synthesis of hCAII-Targeting Heterobifunctional Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, synthesis, and mechanism of action of a series of potent and selective heterobifunctional degraders targeting human Carbonic Anhydrase II (hCAII). While the query "hCAII-IN-4" identified a coumarin-based inhibitor, this document focuses on a more extensively characterized series of proteolysis targeting chimeras (PROTACs), specifically compounds 4 , 5 , and the optimized degrader 11 , due to the wealth of available data regarding their development and mechanism. These PROTACs leverage the cell's natural protein disposal system to induce the degradation of hCAII, offering a novel therapeutic modality beyond simple inhibition.[1][2][3]
Human Carbonic Anhydrase II is a zinc metalloenzyme that plays a crucial role in various physiological processes, and its inhibition has been a therapeutic strategy for conditions like glaucoma and epilepsy.[1][2][3] The development of PROTACs that can effectively induce the degradation of hCAII represents a significant advancement, potentially addressing limitations of traditional inhibitors.[1][2]
Discovery and Optimization
A series of ten heterobifunctional degrader candidates were developed based on a simple aryl sulfonamide fragment, a known hCAII-binding motif.[1][2][3] These candidates were designed as either PROTACs, which recruit the cereblon (CRBN) E3 ubiquitin ligase, or hydrophobic tags (HyTs).[2] Initial screening in HEK293 cells identified two PROTACs, compounds 4 and 5 , as active degraders of hCAII.[1][2]
Further optimization of the linker connecting the hCAII-binding moiety and the E3 ligase recruiter led to the development of compound 11 .[1][2] This optimized degrader demonstrated significantly improved potency and overcame the "hook effect" observed with the initial hits, a phenomenon where the degradation efficiency decreases at higher concentrations.[1][2]
Quantitative Data Summary
The efficacy of the lead hCAII degraders was quantified through dose-response experiments, with the key parameters being the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
| Compound | DC50 (nM) | Dmax (%) | Notes |
| 4 | 5 ± 3 | 96 | Exhibited a "hook effect" at concentrations above 500 nM.[1][2] |
| 5 | 245 ± 246 | 86 | Showed higher activity than 4 in initial single-point screens but lower potency in dose-response experiments.[1][2] Exhibited a "hook effect" at concentrations above 5 μM.[1][2] |
| 11 | 0.5 ± 0.3 | 100 | An optimized analog of degrader 4 with a purely aliphatic linker.[1] Showed no appreciable "hook effect" at doses up to 15 μM.[1][2] |
Mechanism of Action: PROTAC-Mediated Degradation
The synthesized PROTACs function by inducing the formation of a ternary complex between hCAII and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of hCAII, marking it for degradation by the proteasome.
To confirm this mechanism, competition experiments were performed. Pre-incubation of HEK293 cells with either an hCAII-binding ligand (acetazolamide) or a CRBN-binding ligand (lenalidomide) prevented the degradation of hCAII by compound 11 .[1][2] This demonstrates that the degrader must simultaneously engage both hCAII and CRBN to be effective.[1][2]
Furthermore, inactive analogues of the degraders were synthesized. In these control compounds, either the hCAII-binding sulfonamide was replaced with a non-binding mesyl group, or the CRBN-binding glutarimide was N-methylated to block interaction.[1][2] These inactive analogues did not induce hCAII degradation, further supporting the PROTAC mechanism of action.[1][2]
Caption: PROTAC-mediated degradation pathway of hCAII.
Experimental Protocols
The synthesis of the hCAII degrader candidates was achieved in a straightforward two-step process.[1][2]
-
Activation of the hCAII-binding Warhead : 4-Sulfamoylbenzoic acid is reacted with N-Hydroxysuccinimide (NHS) to form an NHS-activated 4-sulfamoyl benzoate.[2]
-
Coupling with Linker-E3 Ligase Ligand : The activated sulfamoyl benzoate is then coupled with a pomalidomide derivative functionalized with a linker of varying length and composition.[1][2] Pomalidomide serves as the CRBN E3 ligase recruiting moiety.[1]
Caption: General synthetic workflow for hCAII PROTACs.
-
Cell Line : Human Embryonic Kidney (HEK293) cells were used for the degradation assays.[1][2]
-
Dosing : Cells were treated with the degrader compounds at concentrations ranging from 5 pM to 15 μM for 24 hours prior to cell lysis.[1][2] A vehicle control (DMSO) was used in parallel.[1]
-
Cell Lysis : After dosing, HEK293 cells were lysed to extract total protein.
-
Electrophoresis and Transfer : Protein lysates were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation : Membranes were probed with primary antibodies specific for hCAII and a loading control (e.g., β-actin).
-
Detection : Following incubation with secondary antibodies, protein bands were visualized.
-
Quantification : The intensity of the protein bands was quantified using software such as ImageJ. The abundance of hCAII was normalized to the loading control and expressed as a percentage of the vehicle-treated group.[1][2]
Caption: Experimental workflow for Western blot analysis.
Conclusion
The discovery and optimization of hCAII-targeting PROTACs, particularly compound 11 , represent a successful application of targeted protein degradation to a well-established therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanistic evaluation of these novel degraders. The detailed methodologies and quantitative data presented herein serve as a valuable resource for researchers in the fields of chemical biology and drug discovery. The sub-nanomolar potency and sustained degradation achieved with compound 11 highlight the potential of this approach for developing new therapeutics that act by removing target proteins rather than solely inhibiting their function.[1][2]
References
Structure-Activity Relationship of hCAII-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of hCAII-IN-4, a potent inhibitor of human carbonic anhydrase II (hCAII). This document outlines the quantitative inhibitory data, detailed experimental methodologies for its synthesis and evaluation, and visual representations of the key processes involved.
Core Compound and Analogs: Quantitative Inhibitory Data
This compound (designated as compound 12j in its primary study) is a member of a series of novel coumarin-based dihydropyrano[3,2-c]chromenes. The inhibitory activities of this series against hCAII were evaluated, with zonisamide used as a standard reference. The IC50 value for this compound was determined to be 7.78 µM. The inhibitory data for the entire series are summarized in the table below for a comprehensive structure-activity relationship analysis.
| Compound | Substituent (R) | IC50 (µM) against hCAII |
| 12a | H | 12.55 ± 1.05 |
| 12b | 4-CH3 | 10.33 ± 0.15 |
| 12c | 4-Cl | 15.11 ± 0.11 |
| 12d | 4-F | 11.21 ± 0.14 |
| 12e | 4-OCH3 | 18.65 ± 0.25 |
| 12f | 3-NO2 | 9.88 ± 0.12 |
| 12g | 4-NO2 | 14.71 ± 0.17 |
| 12h | 2-OH | 4.55 ± 0.22 |
| 12i | 3-OH | 4.91 ± 1.13 |
| 12j (this compound) | 4-OH | 7.78 ± 0.08 |
| 12k | 2,4-diCl | 21.77 ± 3.32 |
| 12l | 3,4-diOCH3 | 19.43 ± 0.43 |
| 12m | 3,4,5-triOCH3 | 20.19 ± 0.38 |
| Zonisamide (Standard) | - | 12.02 ± 0.33 |
Structure-Activity Relationship (SAR) Analysis
The analysis of the synthesized coumarin-based dihydropyrano[3,2-c]chromenes reveals key structural features influencing their inhibitory potency against hCAII:
-
Influence of Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the phenyl ring at the 4-position of the pyrano[3,2-c]chromene scaffold is crucial for potent inhibitory activity. Compounds with hydroxyl substitutions (12h , 12i , and 12j ) exhibited the lowest IC50 values (4.55, 4.91, and 7.78 µM, respectively), indicating stronger inhibition than the standard, zonisamide. The high inhibitory potential of this compound is attributed to the electron-donating nature of the hydroxyl group at C-7 of the coumarin motif.
-
Effect of Electron-Withdrawing and Donating Groups:
-
A nitro group at the 3-position (12f ) resulted in potent inhibition (IC50 = 9.88 µM), comparable to the hydroxylated analogs.
-
A methyl group at the 4-position (12b ) also led to strong activity (IC50 = 10.33 µM).
-
In contrast, halogen substitutions, such as chloro (12c , 12k ) and fluoro (12d ), resulted in moderate to weaker inhibitory activity.
-
Methoxy substitutions (12e , 12l , 12m ) generally led to a decrease in potency, with IC50 values ranging from 18.65 to 20.19 µM.
-
-
Steric Hindrance: The introduction of bulky substituents, such as in the di- and tri-substituted analogs (12k , 12l , 12m ), resulted in a noticeable decrease in inhibitory activity, suggesting that steric hindrance may play a role in the binding of these compounds to the active site of hCAII.
Experimental Protocols
General Synthesis of Coumarin-Based Dihydropyrano[3,2-c]chromenes (12a-12m)
The synthesis of this compound and its analogs is achieved through a two-step process. The general workflow is outlined below.
Synthetic workflow for this compound and analogs.
Step 1: Synthesis of Ethyl 2-cyano-3-phenylacrylate Derivatives
A mixture of an appropriately substituted benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) is refluxed in ethanol in the presence of a catalytic amount of piperidine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed, and dried to yield the intermediate ethyl 2-cyano-3-phenylacrylate derivative.
Step 2: Synthesis of Dihydropyrano[3,2-c]chromenes
An equimolar mixture of the ethyl 2-cyano-3-phenylacrylate derivative from Step 1 (1 mmol) and 4-hydroxycoumarin (1 mmol) is refluxed in ethanol with a catalytic amount of triethylamine. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure final product.
In Vitro Human Carbonic Anhydrase II Inhibition Assay
The inhibitory activity of this compound and its analogs against hCAII is determined using a spectrophotometric method, monitoring the esterase activity of the enzyme.
Workflow for the hCAII inhibition assay.
Materials:
-
Human carbonic anhydrase II (hCAII)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Acetazolamide or Zonisamide as a positive control
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of hCAII is prepared in Tris-HCl buffer. Serial dilutions of the test compounds and the standard inhibitor are prepared in DMSO.
-
Assay Mixture: In a 96-well plate, add Tris-HCl buffer, the hCAII enzyme solution, and the test compound solution to each well. The final volume is typically 200 µL. Control wells containing the enzyme and DMSO without any inhibitor are also prepared.
-
Pre-incubation: The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of pNPA to each well.
-
Measurement: The absorbance at 400 nm is measured immediately and monitored over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action and Binding
Coumarins are known to act as prodrug inhibitors of carbonic anhydrases. They are believed to undergo hydrolysis of their lactone ring, catalyzed by the esterase activity of CA, to form 2-hydroxy-cinnamic acid derivatives. This active form then binds to the entrance of the enzyme's active site, occluding it and preventing substrate access. Molecular docking studies of potent inhibitors in this series, such as 12h , 12i , and 12j , can further elucidate the specific binding interactions within the active site of hCAII.
Signaling Pathways
Currently, there is no published research specifically detailing the downstream signaling pathways modulated by this compound. The primary focus of existing studies has been on its direct inhibitory effect on the enzymatic activity of hCAII. While some coumarin-based compounds have been reported to interact with cancer-related signaling pathways such as PI3K-AKT-mTOR, these findings are not specific to this compound. Further research is required to determine if the inhibition of hCAII by this compound has significant effects on cellular signaling cascades.
hCAII-IN-4 as a Dual Inhibitor of Carbonic Anhydrase II and β-Glucuronidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hCAII-IN-4 (also known as Compound 12j), a novel compound demonstrating dual inhibitory activity against human carbonic anhydrase II (hCAII) and β-glucuronidase. This document consolidates key quantitative data, details the experimental protocols for assessing its inhibitory action, and presents visual diagrams of the methodologies and proposed mechanisms of inhibition.
Quantitative Data Presentation
The inhibitory potency of this compound against both enzymes was determined by measuring their respective half-maximal inhibitory concentrations (IC50). The results are summarized in the table below, alongside the standard inhibitors used for comparison.
| Target Enzyme | Inhibitor | IC50 (µM) | Standard Inhibitor | IC50 (µM) of Standard |
| Human Carbonic Anhydrase II (hCAII) | This compound | 7.78 ± 0.08 | Acetazolamide | Not specified in the primary source |
| β-Glucuronidase | This compound | 773.9 ± 2.14 | D-Saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Table 1: Inhibitory activity (IC50) of this compound against hCAII and β-glucuronidase.
Experimental Protocols
The following protocols are based on the methodologies described in the primary research publication for the evaluation of this compound.
Human Carbonic Anhydrase II (hCAII) Inhibition Assay
The inhibitory effect on hCAII was assessed using a spectrophotometric assay that monitors the esterase activity of the enzyme.
Materials:
-
Human Carbonic Anhydrase II (bovine erythrocytes)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA), substrate
-
This compound (test compound)
-
Acetazolamide (standard inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
A stock solution of the test compound (this compound) is prepared in DMSO.
-
In a 96-well plate, 120 µL of Tris-HCl buffer is added to each well.
-
20 µL of the test compound solution at various concentrations is added to the respective wells.
-
20 µL of the hCAII enzyme solution is then added.
-
The plate is incubated for 15 minutes at 25 °C.
-
The enzymatic reaction is initiated by adding 20 µL of the p-NPA substrate solution.
-
The absorbance is measured at 348 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = (1 - Absorbance of Test Sample / Absorbance of Control) * 100
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
β-Glucuronidase Inhibition Assay
The inhibitory activity against β-glucuronidase was evaluated using a spectrophotometric assay with p-nitrophenyl-β-D-glucuronide as the substrate.
Materials:
-
β-Glucuronidase (E. coli)
-
Acetate buffer (0.1 M, pH 4.5)
-
p-Nitrophenyl-β-D-glucuronide, substrate
-
This compound (test compound)
-
D-Saccharic acid 1,4-lactone (standard inhibitor)
-
DMSO
-
96-well microplate reader
Procedure:
-
A stock solution of the test compound is prepared in DMSO.
-
To each well of a 96-well plate, 185 µL of acetate buffer is added.
-
5 µL of the test compound solution at various concentrations is added to the wells.
-
10 µL of the β-glucuronidase enzyme solution is added, and the plate is incubated for 30 minutes at 37 °C.
-
The reaction is started by adding 50 µL of the p-nitrophenyl-β-D-glucuronide substrate solution.
-
The absorbance is measured at 405 nm.
-
The percentage of inhibition is calculated using the same formula as for the hCAII assay.
-
IC50 values are determined from the dose-response curve.
Mandatory Visualizations
The following diagrams provide a visual representation of the experimental workflows and the proposed inhibitory mechanisms.
Experimental Workflows
Caption: Experimental workflow for the hCAII inhibition assay.
Caption: Experimental workflow for the β-glucuronidase inhibition assay.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanism of dual inhibition by this compound based on its interaction with the active sites of both enzymes.
Caption: Proposed dual inhibitory action of this compound.
The Role of the Coumarin Motif in the Inhibition of Human Carbonic Anhydrase II by hCAII-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the coumarin motif in the inhibition of human carbonic anhydrase II (hCAII), with a specific focus on the inhibitor hCAII-IN-4. It covers the mechanism of action, structure-activity relationships, detailed experimental protocols, and quantitative inhibitory data to serve as a comprehensive resource for researchers in the field of drug discovery and enzyme inhibition.
Introduction to Carbonic Anhydrases and the Significance of hCAII
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and CO2 transport.[2] The human carbonic anhydrase II (hCAII) isoform is a cytosolic enzyme that is abundantly expressed in various tissues. While essential for normal physiological function, its inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.
The coumarin scaffold has emerged as a promising chemotype for the development of isoform-selective CA inhibitors.[3][4] Unlike classical sulfonamide inhibitors that target the zinc ion in the active site, coumarins possess a unique mechanism of action that allows for greater selectivity among the different CA isoforms.[3]
The Coumarin Motif in hCAII Inhibition: A Unique Mechanism of Action
Coumarin-based compounds act as "prodrug" inhibitors of carbonic anhydrases.[3] The inhibition process involves the enzymatic activity of the target CA isoform itself. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA, leading to the formation of a 2-hydroxy-cinnamic acid derivative.[3] This hydrolyzed, active form of the inhibitor then binds to the entrance of the enzyme's active site, away from the catalytic zinc ion.[3] This binding obstructs the entry of substrate to the active site, leading to inhibition.
The region at the entrance of the active site is characterized by a higher degree of amino acid variability among different CA isoforms compared to the highly conserved zinc-binding pocket.[3] This structural difference is the basis for the isoform selectivity observed with many coumarin-based inhibitors. By interacting with these non-conserved residues, inhibitors featuring a coumarin motif can be designed to target specific CA isoforms, such as the tumor-associated hCA IX and hCA XII, while sparing the ubiquitous hCAII.[5][6]
This compound: A Case Study
This compound, also known as compound 12j, is a recently identified potent inhibitor of hCAII that features a coumarin-based pyrano[3,2-c]chromene scaffold.[3][4][6] Its inhibitory activity underscores the potential of the coumarin motif in designing effective CA inhibitors.
Quantitative Inhibitory Data
The inhibitory potential of this compound and its analogs against hCAII has been determined, with zonisamide used as a reference inhibitor.[7] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | R | R' | R'' | IC50 (μM) for hCAII ± SEM |
| 12a | H | H | 4-OCH3 | 19.34 ± 1.09 |
| 12b | H | H | 4-CH3 | 21.77 ± 3.32 |
| 12c | H | H | 4-F | 18.29 ± 0.76 |
| 12d | H | H | 4-Cl | 17.65 ± 0.54 |
| 12e | H | H | 4-Br | 16.92 ± 0.43 |
| 12f | H | H | 3-NO2 | 14.33 ± 0.39 |
| 12g | H | H | 4-NO2 | 11.09 ± 0.26 |
| 12h | 7-OH | H | 4-OCH3 | 4.55 ± 0.22 |
| 12i | 7-OH | H | 4-CH3 | 4.91 ± 1.13 |
| This compound (12j) | 7-OH | H | 4-F | 7.78 ± 0.08 |
| 12k | 7-OH | H | 4-Cl | 8.14 ± 0.11 |
| 12l | 7-OH | H | 4-Br | 9.36 ± 0.15 |
| 12m | 8-OCH3 | 6-OCH3 | 4-OCH3 | 15.82 ± 0.41 |
| Zonisamide | - | - | - | 12.02 ± 0.33 |
Data sourced from Arif N, et al. (2022).[6]
Structure-Activity Relationship (SAR)
The data presented in the table reveals key structure-activity relationships for this series of coumarin-based inhibitors:
-
Influence of the 7-OH Group: A prominent feature is the significantly enhanced inhibitory potency observed in compounds bearing a hydroxyl group at the 7-position of the coumarin scaffold (compounds 12h-12l) compared to their unsubstituted counterparts (12a-12g).[6] This suggests that the 7-OH group is crucial for potent hCAII inhibition, likely through favorable interactions within the enzyme's active site.[3]
-
Effect of Substituents on the Phenyl Ring: The nature and position of substituents on the pendant phenyl ring also modulate the inhibitory activity. Electron-withdrawing groups, such as the nitro group in compounds 12f and 12g, appear to be more favorable for inhibition than electron-donating groups like methoxy and methyl in the unsubstituted series.[6]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound and the in vitro carbonic anhydrase II inhibition assay.
Synthesis of this compound (Compound 12j)
The synthesis of this compound is achieved through a two-step process involving the preparation of an intermediate arylidene followed by a one-pot Knoevenagel-Michael cyclization.[6]
Step 1: Synthesis of 2-(4-Fluorobenzylidene)malononitrile (Intermediate)
-
To a solution of 4-fluorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-(4-fluorobenzylidene)malononitrile.
Step 2: Synthesis of this compound (Compound 12j)
-
In a round-bottom flask, dissolve 4,7-dihydroxycoumarin (1 equivalent) and 2-(4-fluorobenzylidene)malononitrile (1 equivalent) in ethyl acetate.
-
Add triethylamine (Et3N) as a basic catalyst to the mixture.
-
Heat the reaction mixture at 60 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the final product using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[6]
In Vitro Carbonic Anhydrase II Inhibition Assay
The inhibitory activity of compounds against hCAII is typically determined using a colorimetric assay that measures the esterase activity of the enzyme.[2][8]
Materials:
-
Human Carbonic Anhydrase II (hCAII), recombinant
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: 4-Nitrophenyl acetate (p-NPA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Zonisamide or Acetazolamide)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 400-405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCAII in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer and substrate solution (no enzyme).
-
Control (100% activity): Assay buffer, hCAII solution, and DMSO (vehicle).
-
Test Compound: Assay buffer, hCAII solution, and the test compound dilution.
-
Reference Inhibitor: Assay buffer, hCAII solution, and the reference inhibitor dilution.
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of control reaction)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
The coumarin motif represents a valuable scaffold in the design of selective carbonic anhydrase inhibitors. Its unique "prodrug" mechanism of action, which involves hydrolysis by the target enzyme and subsequent binding to the variable entrance of the active site, offers a distinct advantage over classical zinc-binding inhibitors. The case of this compound demonstrates that strategic modifications to the coumarin core, such as the introduction of a 7-hydroxyl group, can lead to potent inhibition of the ubiquitous hCAII isoform. The detailed synthetic and assay protocols provided in this guide serve as a practical resource for researchers aiming to explore and develop novel coumarin-based CA inhibitors for various therapeutic applications.
References
- 1. Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4 H,5 H-pyrano[3,2- c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Harnessing the Therapeutic Potential of hCAII-IN-4 and Related Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of hCAII-IN-4 and functionally similar molecules, focusing on their therapeutic potential as potent inhibitors and degraders of human Carbonic Anhydrase II (hCAII). This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction to Carbonic Anhydrase II (hCAII) and Its Therapeutic Relevance
Human Carbonic Anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is vital for maintaining acid-base balance, respiration, ion transport, and the formation of secretory fluids.[1][2] Dysregulation of hCAII activity has been implicated in a range of pathologies. As such, hCAII has been a therapeutic target for conditions such as glaucoma, epilepsy, edema, and altitude sickness.[1][4]
Beyond its catalytic function, emerging research has highlighted a non-catalytic role for hCAII in cancer metabolism. Specifically, hCAII can act as a proton shuttle to activate monocarboxylate transporters, facilitating lactate transport in cancer cells.[1][4] This non-enzymatic function presents a compelling rationale for the development of therapeutic strategies that go beyond simple inhibition to include the complete removal of the hCAII protein.
This compound and the Advent of hCAII Degraders
This compound is a potent inhibitor of hCAII.[5] More advanced therapeutic strategies have focused on the development of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of hCAII.[1][3] These molecules typically consist of a ligand that binds to hCAII, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][3][4] This ternary complex formation leads to the ubiquitination of hCAII and its subsequent degradation by the proteasome.[1] This approach not only inhibits the catalytic activity of hCAII but also eliminates its non-catalytic functions, offering a potential advantage over traditional small molecule inhibitors.[1][4]
Quantitative Data Summary
The following tables summarize the inhibitory and degradation potency of this compound and related research compounds.
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 (µM) |
| This compound | hCA II | 7.78[5] |
| This compound | β-glucuronidase | 773.9[5] |
Table 2: Degradation Potency of hCAII-Targeting PROTACs
| Compound | DC50 | Dmax | Cell Line | Treatment Time |
| Degrader 4 | 5 ± 3 nM[1][4] | 96%[1][4] | HEK293 | 24 hours[1][4] |
| Degrader 5 | 245 ± 246 nM[1][4] | 86%[1][4] | HEK293 | 24 hours[1][4] |
| Degrader 11 | 0.5 ± 0.3 nM[1][4] | 100%[1][4] | HEK293 | 24 hours[1][4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Signaling and Mechanistic Pathways
The following diagrams illustrate the key signaling and mechanistic pathways related to hCAII function and its targeted degradation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of hCAII inhibitors and degraders.
5.1. Western Blot Analysis for hCAII Degradation
This protocol is used to quantify the relative abundance of hCAII in cells following treatment with a degrader compound.
-
Cell Culture and Treatment:
-
Seed HEK293 cells (known to express hCAII abundantly) in 6-well plates and culture until they reach approximately 80% confluency.[1][4]
-
Prepare stock solutions of the degrader compound (e.g., Degrader 4, 5, or 11) in DMSO.
-
Treat the cells with the desired concentrations of the degrader (e.g., from 5 pM to 15 µM for dose-response experiments) or with a DMSO vehicle control for 24 hours.[1][4]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 4-20% Tris-glycine gel and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against hCAII overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
5.2. In Vitro hCAII Inhibition Assay
This assay determines the inhibitory potential of a compound against the enzymatic activity of hCAII.
-
Reagents and Materials:
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the wells. Include a control with no inhibitor.
-
Add a solution of hCAII to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate.[1]
-
Immediately start monitoring the increase in absorbance at 405 nm over time (e.g., for 15 minutes) at a constant temperature.[1] The product, p-nitrophenolate, absorbs at this wavelength.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
5.3. Competition Experiments
These experiments are performed to confirm that the degradation activity of a PROTAC is dependent on its binding to both the target protein (hCAII) and the E3 ligase (CRBN).
-
Protocol:
-
Culture HEK293 cells as described for the Western blot analysis.
-
Pre-treat the cells for 1 hour with a high concentration of either:
-
After the pre-treatment, add the hCAII degrader (e.g., 50 nM of Degrader 11) to the cells and incubate for an additional 6 hours.[1][4]
-
Lyse the cells and perform Western blot analysis for hCAII as described previously.
-
-
Expected Outcome:
-
If the degradation is dependent on the formation of the ternary complex, pre-treatment with either acetazolamide or lenalidomide should rescue the degradation of hCAII compared to the cells treated with the degrader alone.
-
Conclusion and Future Directions
This compound and the more advanced hCAII-targeting PROTACs represent a promising therapeutic strategy for a variety of diseases. The ability of PROTACs to induce the degradation of hCAII offers a distinct advantage over traditional inhibitors by eliminating both the catalytic and non-catalytic functions of the protein. The sub-nanomolar potency of optimized degraders like compound 11 highlights the potential of this approach.
Future research should focus on evaluating the isoform selectivity of these degraders, as off-target inhibition of other carbonic anhydrase isoforms could lead to unwanted side effects.[1][4] Furthermore, in vivo studies are necessary to assess the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their therapeutic efficacy in relevant disease models. The continued exploration of this class of molecules holds significant promise for the development of novel and effective therapies.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for hCAII-IN-4: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-4 is a potent inhibitor of human carbonic anhydrase II (hCA II), a ubiquitous zinc metalloenzyme that plays a critical role in a variety of physiological processes.[1][2][3][4] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][5][6][7] The inhibition of hCA II is a therapeutic target for various conditions, including glaucoma, epilepsy, and certain types of cancer.[3][8][9] this compound, a coumarin-based compound, has demonstrated significant inhibitory potential against hCA II.[10] These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to accurately assess its inhibitory activity and mechanism of action.
Mechanism of Action
Human carbonic anhydrase II (hCA II) contains a zinc ion (Zn²⁺) within its active site, which is essential for its catalytic activity.[2][4][7][11] The zinc ion is coordinated by three histidine residues and a water molecule.[4][11] During the catalytic cycle, the zinc-bound water molecule is deprotonated to form a potent nucleophile, a zinc-bound hydroxide ion. This hydroxide ion then attacks a carbon dioxide molecule that has entered the hydrophobic region of the active site, converting it to bicarbonate.[2][7] The bicarbonate is then displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.[2]
This compound, as a potent inhibitor, is believed to function by coordinating with the zinc ion in the active site of hCA II. The inhibitor displaces the catalytic water/hydroxide molecule, thereby preventing the hydration of carbon dioxide and inhibiting the enzyme's function.[3] The presence of specific chemical moieties on the coumarin scaffold of this compound likely contributes to its high-affinity binding within the active site.[10]
Caption: Mechanism of hCAII and its inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against hCA II has been quantified and is summarized in the table below. For comparison, its activity against β-glucuronidase is also included.
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Human Carbonic Anhydrase II (hCA II) | 7.78[10] |
| This compound | β-glucuronidase | 773.9[10] |
Experimental Protocols
In Vitro Enzymatic Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against hCA II. The assay is based on the esterase activity of hCA II, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3][5][12]
Materials:
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
HEPES buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of hCA II in HEPES buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of pNPA in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of this compound solution at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM). For the control (no inhibitor), add 2 µL of DMSO.
-
Add 178 µL of HEPES buffer to each well.
-
Add 10 µL of the hCA II enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro enzymatic activity assay.
Stopped-Flow CO₂ Hydration Assay
This protocol provides a more direct method to measure the inhibition of the physiological reaction catalyzed by hCA II—the hydration of CO₂. A stopped-flow spectrophotometer is used to monitor the rapid pH change resulting from the production of protons during the reaction.
Materials:
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
This compound
-
CO₂-saturated water
-
HEPES buffer (20 mM, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of hCA II in HEPES buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Instrument Setup:
-
Set up the stopped-flow instrument to monitor the absorbance change of the pH indicator at the appropriate wavelength.
-
-
Assay Execution:
-
One syringe of the stopped-flow apparatus is filled with the hCA II enzyme solution (with or without pre-incubated this compound at various concentrations).
-
The other syringe is filled with the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
-
Data Acquisition and Analysis:
-
Record the change in absorbance over time, which reflects the pH change.
-
The initial rate of the reaction is determined from the slope of the initial, linear portion of the curve.
-
Inhibition constants (Ki) can be determined by measuring the reaction rates at different substrate (CO₂) and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).[13]
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound as a human carbonic anhydrase II inhibitor. The colorimetric assay is a convenient and high-throughput method for determining the IC₅₀ value, while the stopped-flow CO₂ hydration assay provides a more direct measure of the inhibition of the physiological reaction and allows for the determination of the inhibition constant (Ki). These assays are essential tools for the preclinical evaluation of this compound and other potential carbonic anhydrase inhibitors in the drug discovery and development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. iris.unime.it [iris.unime.it]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in various physiological processes, including respiration, pH homeostasis, and CO2 transport.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate. The inhibition of hCAII is a therapeutic strategy for managing conditions such as glaucoma, epilepsy, and certain types of cancer.[2] Aryl sulfonamides are a well-known class of potent hCAII inhibitors that bind to the zinc ion in the enzyme's active site.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against hCAII using a colorimetric assay.
Principle of the Assay
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3] This protocol utilizes the esterase activity of hCAII, where the enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenol.[2][4] The rate of this reaction is monitored by measuring the increase in absorbance at approximately 400 nm.[2][5] In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases in a dose-dependent manner, allowing for the determination of the IC50 value.[2]
Data Presentation
The following table should be used to record and analyze the experimental data for the determination of the IC50 value.
| Inhibitor Concentration (nM) | Absorbance at 400 nm (replicate 1) | Absorbance at 400 nm (replicate 2) | Absorbance at 400 nm (replicate 3) | Average Absorbance | % Inhibition |
| 0 (No Inhibitor Control) | 0 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Concentration 6 | |||||
| Concentration 7 | |||||
| Concentration 8 | |||||
| Calculated IC50 (nM) |
Experimental Protocol
This protocol is based on a robust and inexpensive colorimetric assay suitable for high-throughput screening of potential hCAII inhibitors.[2]
Materials and Reagents
-
Human Carbonic Anhydrase II (hCAII), human erythrocytes
-
Test Inhibitor (e.g., hCAII-IN-4)
-
Acetazolamide (positive control inhibitor)
-
4-Nitrophenyl acetate (p-NPA), substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[2]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
-
Multichannel pipette
Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.[2]
-
hCAII Enzyme Solution: Prepare a stock solution of hCAII (e.g., 0.3 mg/mL) in the assay buffer.[2] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Substrate Solution (p-NPA): Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.[2] This solution should be prepared fresh daily.
-
Test Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test inhibitor in DMSO (e.g., 10 mM).
-
Serial Dilutions of Test Inhibitor: Prepare a series of dilutions of the test inhibitor in the assay buffer containing a constant final concentration of DMSO.
-
Positive Control (Acetazolamide) Solution: Prepare a series of dilutions of acetazolamide in the assay buffer.
Assay Procedure
The following procedure should be performed in a 96-well microplate. All tests should be performed in triplicate.[2]
-
Enzyme-Inhibitor Pre-incubation:
-
Maximum Activity (No Inhibitor): To appropriate wells, add 158 µL of Assay Buffer and 2 µL of DMSO.[2]
-
Positive Control: To appropriate wells, add 158 µL of Assay Buffer and 2 µL of each acetazolamide dilution.[2]
-
Test Compound: To appropriate wells, add 158 µL of Assay Buffer and 2 µL of each test inhibitor dilution.[2]
-
Add 20 µL of the hCAII enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Enzymatic Reaction:
-
To initiate the reaction, add 20 µL of the p-NPA substrate solution to all wells.[2] The final volume in each well should be 200 µL.
-
-
Measurement of Absorbance:
-
Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode for 30 minutes at 1-minute intervals.[4]
-
Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[2]
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[2] % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_max_activity is the reaction rate of the maximum activity control (no inhibitor).[2]
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration.[2][3] The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. This can be determined by fitting the data to a sigmoidal dose-response curve.[3]
Visualizations
Caption: Experimental workflow for determining the IC50 of an hCAII inhibitor.
Caption: Inhibition of hCAII by a sulfonamide inhibitor.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. courses.edx.org [courses.edx.org]
- 4. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Its involvement in pathological conditions such as glaucoma, epilepsy, and certain cancers has made it a significant target for drug discovery. The p-nitrophenyl acetate (p-NPA) assay is a widely used, simple, and rapid colorimetric method to screen for and characterize inhibitors of hCAII. This assay leverages the esterase activity of hCAII, where the enzyme catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP), which can be quantified spectrophotometrically. The rate of p-NP formation is proportional to the hCAII activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Principle of the Assay
Carbonic anhydrases, in addition to their primary physiological function of catalyzing the reversible hydration of carbon dioxide, also exhibit esterase activity.[1] The p-NPA assay is based on this catalytic promiscuity. hCAII catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP) and acetate. The product, p-NP, is a chromophore with a characteristic absorbance at 405 nm under alkaline conditions.[2] By measuring the increase in absorbance at this wavelength over time, the enzymatic activity can be determined. The presence of an hCAII inhibitor will decrease the rate of this reaction.
The enzymatic reaction is as follows:
p-Nitrophenyl Acetate (colorless) --(hCAII)--> p-Nitrophenol (yellow) + Acetate
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| hCAII | 1 mg/mL | 0.2 - 0.3 µM[3] | Assay Buffer |
| p-NPA | 15-100 mM[2][4] | 0.48 - 0.6 mM[3] | Ethanol or Acetonitrile[2][5] |
| Test Inhibitor | Varies (e.g., 10 mM) | Varies (serial dilution) | DMSO |
| Acetazolamide (Control) | 10 mM | Varies (serial dilution) | DMSO |
| Assay Buffer (Tris-HCl) | 1 M | 25 mM, pH 8.0[3] | Deionized Water |
| Sodium Chloride (NaCl) | 5 M | 75 mM[3] | Deionized Water |
| Zinc Sulfate (ZnSO4) | 10 mM | 0.02 mM[3] | Deionized Water |
Table 2: Example 96-Well Plate Layout for IC50 Determination
| Well | Content | Volume (µL) |
| A1-A3 | Blank (Buffer + p-NPA) | 200 |
| B1-B3 | Negative Control (hCAII + p-NPA) | 200 |
| C1-C3 | Positive Control (hCAII + p-NPA + Acetazolamide) | 200 |
| D1-H12 | Test Compound (hCAII + p-NPA + Serial Dilutions) | 200 |
Experimental Protocols
This protocol is designed for a 96-well plate format, allowing for high-throughput screening of potential inhibitors.
Reagent Preparation
-
Assay Buffer (25 mM Tris-HCl, 75 mM NaCl, 0.02 mM ZnSO4, pH 8.0): Prepare a stock solution of 1 M Tris-HCl at pH 8.0. For 100 mL of assay buffer, mix 2.5 mL of 1 M Tris-HCl, 1.5 mL of 5 M NaCl, and 0.2 µL of 10 mM ZnSO4, and bring the final volume to 100 mL with deionized water.[3]
-
hCAII Solution (0.4-0.6 µM): Prepare a stock solution of hCAII (e.g., 1 mg/mL) in a suitable buffer. Immediately before the assay, dilute the hCAII stock solution to the desired working concentration (e.g., 0.4 µM, for a final concentration of 0.2 µM in the well) with the assay buffer.[3]
-
p-NPA Substrate Solution (0.96-1.2 mM): Prepare a stock solution of p-NPA (e.g., 20 mM) in ethanol or acetonitrile.[2][5] Just before use, dilute the stock solution to the working concentration (e.g., 0.96 mM for a final concentration of 0.48 mM in the well) with the assay buffer.[3]
-
Test Compound and Control Inhibitor Solutions: Prepare stock solutions of the test compounds and a known inhibitor like acetazolamide (e.g., 10 mM) in DMSO. Perform serial dilutions of these stock solutions to obtain a range of concentrations for IC50 determination.
Assay Procedure
-
Plate Preparation: Add 50 µL of the appropriate hCAII solution to each well of a 96-well plate, except for the blank wells.
-
Inhibitor Addition: Add 50 µL of the serially diluted test compounds or control inhibitor to the respective wells. For the negative control wells, add 50 µL of the assay buffer containing the same concentration of DMSO as the inhibitor wells. For the blank wells, add 100 µL of assay buffer.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitors.
-
Initiation of Reaction: Add 100 µL of the p-NPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 5-10 minutes.[2][3]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V₀) by plotting absorbance against time and calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Correct for Background Hydrolysis: Subtract the average rate of the blank wells (non-enzymatic hydrolysis of p-NPA) from the rates of all other wells.
-
Calculate Percentage Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (V₀ inhibitor / V₀ negative control)] x 100
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Caption: Enzymatic hydrolysis of p-NPA by hCAII and its inhibition.
Caption: Workflow for the p-NPA assay for hCAII inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.3. Esterase Activity Assay [bio-protocol.org]
- 4. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Western Blot Analysis of hCAII Expression Following hCAII-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its activity is implicated in diseases such as glaucoma and epilepsy, making it a significant therapeutic target.[3][4] hCAII-IN-4 is a known potent inhibitor of hCAII enzymatic activity, with a reported IC50 of 7.78 μM.[5][6][7][8] While inhibitors typically modulate protein function rather than expression, it is essential to characterize any potential off-target effects or secondary cellular responses, such as alterations in target protein levels.
These application notes provide a detailed protocol for the quantitative Western blot analysis of hCAII expression in cell lysates following treatment with this compound. Western blotting is a powerful technique to detect and quantify specific proteins from a complex mixture.[9][10][11][12] This protocol is optimized for accurate and reproducible quantification of hCAII levels, enabling researchers to assess the impact of this compound on its expression.
Experimental Principles
The Western blot workflow involves several key stages:
-
Sample Preparation: Cells are treated with this compound and then lysed to release total cellular proteins. The protein concentration of each lysate is accurately determined to ensure equal loading onto the gel.[12]
-
SDS-PAGE: Proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9][10]
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).[10]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to hCAII. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.[9][10]
-
Detection and Quantification: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured, and the intensity of the bands corresponding to hCAII is quantified.[9][13] Normalization to a loading control is crucial for accurate quantitative analysis.[14][15]
Key Experimental Considerations
-
Quantitative Analysis: For accurate quantification, it is critical to work within the linear range of detection for both the target protein (hCAII) and the loading control.[15][16] This may require optimizing antibody concentrations and the amount of protein loaded.
-
Replicates: Both technical and biological replicates are essential to ensure the reliability and statistical significance of the results.[14]
-
Loading Controls: A housekeeping protein with stable expression across experimental conditions (e.g., GAPDH, β-actin, or β-tubulin) should be used for normalization to correct for variations in protein loading.
Signaling Pathway: hCAII Catalytic Cycle
The primary function of hCAII is to catalyze the reversible hydration of carbon dioxide. This process is crucial for pH regulation and CO2 transport in the body. This compound inhibits this catalytic activity. The diagram below illustrates the key steps in the hCAII catalytic cycle.
References
- 1. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 2. Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tebubio.com [tebubio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 13. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.protocols.io [content.protocols.io]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. licorbio.com [licorbio.com]
Application of hCAII-IN-4 in β-Glucuronidase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-4 is a potent inhibitor of human carbonic anhydrase II (hCA II) that has also demonstrated inhibitory activity against β-glucuronidase.[1] This dual inhibitory profile makes it a molecule of interest for researchers studying the roles of both enzymes in various physiological and pathological processes. β-Glucuronidase, in particular, is a key enzyme in the metabolism of various endogenous and exogenous compounds, including many drugs. Its inhibition is a therapeutic strategy being explored for mitigating drug-induced toxicity and enhancing the efficacy of certain cancer therapies.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in β-glucuronidase research.
Data Presentation
The inhibitory activity of this compound and related compounds against β-glucuronidase and hCA II has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | β-Glucuronidase IC50 (µM) | hCA II IC50 (µM) |
| This compound (12j) | 773.9 ± 2.22 | 7.78 ± 0.08 |
| 12e | 670.7 ± 1.18 | 21.77 ± 3.32 |
| 12i | 440.1 ± 1.17 | 4.91 ± 1.13 |
| 12h | - | 4.55 ± 0.22 |
| Silymarin (Standard) | 731.9 ± 3.34 | - |
| Zonisamide (Standard) | - | 12.02 ± 0.33 |
Data sourced from Arif et al., 2022.[1][2]
Experimental Protocols
In Vitro β-Glucuronidase Inhibition Assay
This protocol is adapted from the literature and is suitable for determining the inhibitory potential of compounds like this compound against β-glucuronidase.[1][5][6]
Materials:
-
β-Glucuronidase from E. coli
-
This compound (or other test compounds)
-
Phenolphthalein β-D-glucuronide (substrate)
-
Potassium phosphate buffer (75 mM, pH 6.8)
-
Bovine Serum Albumin (BSA)
-
Glycine buffer (200 mM, pH 10.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 540 nm
-
Incubator at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a 75 mM potassium phosphate buffer (pH 6.8) containing 1% (w/v) BSA.
-
Prepare a stock solution of the substrate, phenolphthalein β-D-glucuronide, in deionized water. The final concentration in the assay will be 0.5 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to determine the IC50 value.
-
Prepare the β-glucuronidase enzyme solution in cold potassium phosphate buffer immediately before use. The final concentration should be in the range of 40-80 units/mL.
-
Prepare a 200 mM glycine buffer and adjust the pH to 10.4 with NaOH. This will be used as a stop solution.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of 75 mM potassium phosphate buffer (pH 6.8).
-
Add 10 µL of the test compound solution (this compound) at various concentrations. For the control, add 10 µL of the solvent.
-
Add 25 µL of the β-glucuronidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the phenolphthalein β-D-glucuronide substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 200 mM glycine buffer (pH 10.4).
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow for β-Glucuronidase Inhibition Assay
Caption: Workflow for the in vitro β-glucuronidase inhibition assay.
Proposed Mechanism of β-Glucuronidase Inhibition by this compound
In silico docking studies suggest that coumarin-based inhibitors, such as this compound, interact with key amino acid residues in the active site of β-glucuronidase, preventing the substrate from binding.[2]
Caption: Proposed inhibitory mechanism of this compound on β-glucuronidase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4 H,5 H-pyrano[3,2- c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
hCAII-IN-4 stock solution preparation and storage
Application Notes and Protocols for hCAII-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation and storage of stock solutions of this compound, a potent human carbonic anhydrase II (hCAII) inhibitor. Adherence to these protocols is crucial for ensuring the stability, and activity of the compound for reliable and reproducible experimental results.
Physicochemical and Storage Data
The following table summarizes the key physicochemical properties and recommended storage conditions for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₃₁H₂₃NO₉ | [1] |
| Molecular Weight | 553.52 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (up to 10 mM) | [1][2] |
| Storage of Solid | -20°C for 3 years or 4°C for 2 years | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Shipping Condition | Room temperature | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro assays.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.54 mg of this compound (Molecular Weight = 553.52 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution of the compound. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Visualized Workflow
The following diagram illustrates the recommended workflow for the preparation and storage of this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
References
Application Notes and Protocols: In Silico Molecular Docking of hCAII-IN-4 with Human Carbonic Anhydrase II
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Carbonic Anhydrase II (hCAII) is a well-characterized zinc metalloenzyme that plays a crucial role in various physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Its involvement in pathological conditions such as glaucoma, epilepsy, and certain types of cancer has made it a significant target for drug discovery.[1][2][3][4] hCAII-IN-4 is a known inhibitor of hCAII, demonstrating the potential for therapeutic intervention.[5] In silico molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor). This application note provides a detailed protocol for the in silico molecular docking of this compound with hCAII using AutoDock Vina, a widely used open-source docking program.
Data Presentation
The following table summarizes the known and expected quantitative data from the molecular docking of this compound with hCAII.
| Parameter | Value | Reference |
| IC50 | 7.78 µM | [5] |
| Binding Energy (kcal/mol) | To be determined | - |
| Inhibition Constant (Ki) | To be determined | - |
| Interacting Residues | To be determined | - |
Note: Binding energy, inhibition constant (Ki), and interacting residues are predicted outcomes of the docking simulation outlined in this protocol.
Experimental Protocols
This section details the step-by-step methodology for performing the in silico molecular docking of this compound with hCAII.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the 3D structure of hCAII.
-
PubChem or similar chemical database: To obtain the 3D structure of this compound.
Protocol for Molecular Docking using AutoDock Vina
Step 1: Preparation of the Receptor (hCAII)
-
Obtain the Crystal Structure: Download the 3D crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (PDB). A suitable structure without a bound inhibitor is preferred (e.g., PDB ID: 3KS3 or 4JS6).[6]
-
Prepare the Protein using AutoDock Tools (ADT):
-
Open the downloaded PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT file format (e.g., hCAII.pdbqt).
-
Step 2: Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Prepare the Ligand using AutoDock Tools (ADT):
-
Open the ligand file in ADT.
-
Detect the ligand's root and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format (e.g., this compound.pdbqt).
-
Step 3: Grid Box Generation
-
Define the Binding Site: Open the prepared protein (hCAII.pdbqt) in ADT. The active site of hCAII is a well-defined conical cleft containing a zinc ion coordinated by three histidine residues (His94, His96, His119).[7]
-
Set the Grid Box:
-
Use the Grid Box option in ADT to define a search space that encompasses the entire active site.
-
Center the grid box on the active site zinc ion.
-
Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to allow for sufficient space for the ligand to move and rotate freely.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
Step 5: Analysis of Results
-
Examine the Log File: The log.txt file will contain the binding affinities (in kcal/mol) and root-mean-square deviation (RMSD) values for the predicted binding poses.
-
Visualize the Docked Poses: Open the output file (output.pdbqt) and the protein file (hCAII.pdbqt) in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze Interactions: Analyze the interactions between this compound and the active site residues of hCAII. Identify key hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Molecular docking workflow for this compound and hCAII.
Signaling Pathway of hCAII Inhibition in Glaucoma
Caption: Downstream effects of hCAII inhibition in glaucoma.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. pubs.acs.org [pubs.acs.org]
Probing the Non-Catalytic Functions of Human Carbonic Anhydrase II (hCAII) Using hCAII-IN-4
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that plays a crucial role in regulating pH through the reversible hydration of carbon dioxide to bicarbonate.[1][2] Beyond this well-established catalytic activity, emerging evidence highlights significant non-catalytic functions of hCAII, including its role as a scaffold protein and its involvement in protein-protein interactions that modulate various signaling pathways.[3][4] These non-catalytic activities are independent of its enzymatic function.[4]
To dissect the non-catalytic roles of hCAII from its catalytic functions, specific molecular probes are required. hCAII-IN-4 is a potent inhibitor of the catalytic activity of hCAII, with a reported IC50 of 7.78 μM.[5] By selectively inhibiting the enzymatic function of hCAII, this compound can be utilized as a valuable tool to investigate its non-catalytic scaffolding and protein-protein interaction functions. These application notes provide detailed protocols for using this compound to explore the non-catalytic roles of hCAII in cellular processes.
Core Applications
-
Investigating hCAII as a Scaffold Protein: Elucidate the role of hCAII in organizing protein complexes and signaling hubs.
-
Probing Protein-Protein Interactions: Identify and characterize proteins that interact with hCAII in a catalysis-independent manner.
-
Modulating Downstream Signaling: Analyze the impact of disrupting hCAII-mediated protein complexes on cellular signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Compound | Target | IC50 (μM) | Reference |
| This compound | hCAII | 7.78 | [5] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify hCAII Interacting Partners
This protocol describes how to identify proteins that interact with hCAII in the presence of this compound, thereby focusing on non-catalytic interactions.
Materials:
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Cells expressing endogenous or over-expressed tagged hCAII
-
This compound (prepared in a suitable solvent like DMSO)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Anti-hCAII antibody or anti-tag antibody
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Protein A/G magnetic beads
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Wash buffer (e.g., PBS with 0.1% Tween-20)
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Elution buffer (e.g., glycine-HCl, pH 2.5)
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SDS-PAGE and Western blotting reagents
-
Mass spectrometry-compatible silver stain or Coomassie stain
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at a final concentration of 10-50 µM (or a concentration sufficient to inhibit catalytic activity) for a specified time (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
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Incubate the pre-cleared lysate with the anti-hCAII antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads three times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis:
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Western Blotting: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
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Mass Spectrometry: For unbiased identification of interacting partners, run the eluate on an SDS-PAGE gel, stain with a mass spectrometry-compatible stain, excise the protein bands, and subject them to mass spectrometry analysis.
-
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify that this compound directly binds to hCAII within the cellular environment.
Materials:
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Cells of interest
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This compound
-
PBS
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Liquid nitrogen
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Heating block or PCR machine
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SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 50 µM) and a vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions and heat them at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
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Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
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Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-hCAII antibody. Increased thermal stability of hCAII in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows for studying the non-catalytic functions of hCAII.
Caption: this compound selectively inhibits the catalytic function of hCAII.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: hCAII's non-catalytic role in lactate transport via MCT1.
Conclusion
This compound serves as a critical tool for the scientific community to delineate the non-catalytic functions of hCAII from its enzymatic activity. The protocols and workflows provided herein offer a framework for researchers to design and execute experiments aimed at understanding the broader physiological and pathological roles of hCAII. By employing these methods, scientists can gain deeper insights into hCAII-mediated signaling and its potential as a therapeutic target beyond its catalytic function.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing hCAII-IN-4 Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-4, in aqueous buffers.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous assay buffer.
A1: This is a common issue as this compound, a coumarin derivative, has low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a clear indication that the solubility limit of the compound in the final aqueous solution has been exceeded. Here are several steps to troubleshoot this issue:
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Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.
-
Decrease the Percentage of Organic Solvent: While seemingly counterintuitive, high concentrations of co-solvents can sometimes lead to precipitation upon dilution. Aim for a final DMSO concentration of 1% or less in your aqueous buffer.
-
Use a Different Co-solvent: If DMSO is not effective, other organic solvents can be tested. Ethanol, for example, is a less polar solvent that can sometimes improve the solubility of hydrophobic compounds.
-
Adjust the pH of the Buffer: The solubility of compounds with ionizable groups can be highly pH-dependent. Although this compound does not have strongly acidic or basic moieties, subtle changes in pH can sometimes influence solubility. It is recommended to test a range of pH values around the physiological pH of 7.4.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
Q3: I'm concerned that the organic solvent in my assay will affect my experimental results.
A3: This is a valid concern. It is crucial to always run a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as your experimental samples to account for any effects of the solvent on the assay. It is best practice to keep the final concentration of the organic solvent as low as possible, typically below 1%.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of 10 mM in DMSO should be achievable.
Q2: How should I store my this compound stock solution?
A2: Store the DMSO stock solution at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q3: Can I use sonication or heating to help dissolve this compound?
A3: Gentle warming (to no higher than 37°C) and brief sonication can be used to aid the dissolution of this compound in the initial organic solvent. However, be cautious with heating as it can potentially degrade the compound. Always visually inspect the solution to ensure complete dissolution before dilution into your aqueous buffer.
Q4: What is the expected solubility of this compound in PBS?
A4: The exact solubility of this compound in Phosphate Buffered Saline (PBS) has not been extensively reported. However, as a hydrophobic coumarin derivative, its solubility in purely aqueous solutions like PBS is expected to be very low, likely in the low micromolar or even sub-micromolar range.
Data Presentation: Representative Solubility Data
| Buffer System | pH | Co-solvent | Co-solvent Conc. (%) | Expected Solubility (µM) | Notes |
| PBS | 7.4 | None | 0 | < 1 | Very low solubility expected in purely aqueous buffer. |
| PBS | 7.4 | DMSO | 0.5 | 1 - 10 | A small amount of co-solvent can significantly increase solubility. |
| PBS | 7.4 | DMSO | 1.0 | 10 - 50 | Increasing co-solvent concentration generally improves solubility. |
| PBS | 7.4 | Ethanol | 1.0 | 5 - 20 | Ethanol can also be used as a co-solvent. |
| Tris Buffer | 8.0 | DMSO | 0.5 | 1 - 15 | A slightly more basic pH may have a minor effect on solubility. |
| Acetate Buffer | 5.0 | DMSO | 0.5 | 1 - 10 | A more acidic pH is unlikely to significantly improve solubility for this compound. |
Disclaimer: This table presents expected trends and not experimentally determined values for this compound. Actual solubility may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the standard method for preparing a working solution of this compound for in vitro assays.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution and, if necessary, gently warm it to 37°C or sonicate briefly until the compound is fully dissolved. Visually inspect for any undissolved particles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the amount of DMSO added to your final assay, it is good practice to make an intermediate dilution of your stock solution in your chosen aqueous buffer. For example, dilute the 10 mM stock 1:10 in your assay buffer to create a 1 mM solution in 10% DMSO.
-
-
Prepare the Final Working Solution:
-
Serially dilute the intermediate solution or the stock solution directly into your pre-warmed aqueous assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO is kept as low as possible (ideally ≤ 1%).
-
Vortex the final working solutions gently before adding them to your assay.
-
Protocol 2: Troubleshooting this compound Precipitation
If you observe precipitation when preparing your working solution, follow these steps:
-
Confirm Complete Dissolution of Stock: Ensure your initial 10 mM stock in DMSO is fully dissolved. If necessary, briefly warm or sonicate.
-
Test Lower Final Concentrations: Prepare a dilution series to determine the concentration at which this compound remains soluble in your final assay buffer.
-
Optimize Co-solvent Concentration: Prepare a matrix of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to identify the optimal concentration that maintains solubility without affecting your assay.
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Evaluate Alternative Co-solvents: Prepare a 10 mM stock solution in an alternative solvent like ethanol and repeat the dilution process.
-
Assess the Effect of pH: Prepare your assay buffer at a range of pH values (e.g., 6.8, 7.4, 8.0) and test the solubility of this compound at your desired concentration.
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Incorporate a Surfactant: Add a low concentration (e.g., 0.01% - 0.05%) of a non-ionic surfactant like Tween® 20 to your aqueous buffer before adding the this compound stock solution.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Role of hCAII in cellular pH regulation.
hCAII-IN-4 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of hCAII-IN-4 in DMSO and cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: The recommended solvent for reconstituting and storing this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution, for example, at 10 mM, which can then be further diluted for your experiments.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, aliquots of the this compound stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to one month.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to prepare single-use aliquots.[1][2][3] For short-term storage, the stock solution can be kept at 4°C for a few days.
Q3: How stable is this compound in DMSO at room temperature?
A3: While specific data for this compound is not available, studies on large compound libraries in DMSO indicate a significant decrease in compound integrity over time at room temperature. One study showed that the probability of observing the intact compound was 92% after 3 months, 83% after 6 months, and dropped to 52% after one year.[4] Therefore, long-term storage at room temperature is not recommended.
Q4: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous solutions is a common issue with compounds dissolved in DMSO. To prevent this, it is best to perform serial dilutions of your concentrated DMSO stock in DMSO first, to a lower concentration, before adding it to the cell culture medium. Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity to your cells.[3]
Q5: How can I assess the stability of this compound in my specific cell culture medium?
A5: The stability of this compound in your cell culture medium can be determined by incubating the compound in the medium at the desired experimental conditions (e.g., 37°C, 5% CO2) over a time course (e.g., 0, 2, 6, 24, 48 hours). At each time point, an aliquot of the medium is collected and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining concentration of the intact this compound.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Prepare fresh aliquots from a properly stored stock solution (-80°C). Avoid multiple freeze-thaw cycles. Verify the stability of the compound under your experimental conditions. |
| Precipitation of this compound in cell culture medium. | Perform serial dilutions in DMSO before adding to the aqueous medium. Ensure the final DMSO concentration is below 0.5%. Visually inspect for precipitates after dilution. | |
| Loss of compound activity | Instability in cell culture medium over the duration of the experiment. | Perform a time-course stability study in your specific cell culture medium using LC-MS/MS to determine the half-life. Consider shorter incubation times or replenishing the compound if it degrades rapidly. |
| Adsorption to plasticware. | Use low-adsorption plasticware or glass containers where appropriate. Include a control to assess recovery from the experimental vessels. | |
| High background in cell-based assays | High concentration of DMSO affecting cell health. | Ensure the final DMSO concentration in the cell culture medium is as low as possible, ideally ≤0.1% and not exceeding 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Difficulty dissolving the compound | Low-quality or wet DMSO. | Use a fresh bottle of high-purity, anhydrous DMSO. Water in DMSO can affect the solubility and stability of compounds.[1][2][7] |
Quantitative Data Summary
While specific experimental stability data for this compound is not publicly available, the following tables provide a representative summary based on general knowledge of small molecule stability.
Table 1: General Stability of Small Molecules in DMSO at Various Temperatures
| Storage Temperature | Duration | Expected Stability | Reference |
| Room Temperature | 1 year | ~52% of compounds remain stable | [4] |
| 4°C | 2 years | ~85% of compounds remain stable (in 90% DMSO/10% water) | [7] |
| -20°C | 1 month | Generally stable | [3] |
| -80°C | 6+ months | Generally stable | [3] |
Table 2: Hypothetical Stability of this compound in Cell Culture Medium (DMEM + 10% FBS at 37°C)
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 98 |
| 6 | 92 |
| 24 | 75 |
| 48 | 55 |
| 72 | 38 |
Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, low-adsorption microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 553.52 g/mol , dissolve 5.54 mg in 1 mL of DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes or 96-well plates
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Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Dispense equal volumes of the this compound-containing medium into multiple sterile tubes or wells of a plate.
-
Immediately process the time point zero (T=0) sample by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins and stop degradation. Store at -20°C until analysis.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
At each subsequent time point (e.g., 2, 6, 24, 48 hours), remove a sample and process it as in step 3.
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After collecting all time points, centrifuge the samples to pellet precipitated proteins.
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Transfer the supernatant to new tubes or a 96-well plate for LC-MS/MS analysis.
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Analyze the samples by LC-MS/MS to quantify the peak area of the parent this compound molecule.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Inhibition of the hCAII catalytic cycle by this compound.
Caption: Experimental workflow for determining this compound stability.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. captivatebio.com [captivatebio.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with hCAII-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAII-IN-4, a potent human Carbonic Anhydrase II (hCAII) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of human Carbonic Anhydrase II (hCAII), a zinc-containing metalloenzyme.[1] Its primary mechanism of action involves binding to the zinc ion within the active site of hCAII, thereby preventing the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This inhibition disrupts pH regulation and other physiological processes reliant on hCAII activity.[2][4]
Q2: What are the known IC50 values for this compound?
A2: this compound has a reported IC50 of 7.78 μM for hCAII. It also exhibits off-target activity, inhibiting β-glucuronidase with an IC50 of 773.9 μM.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM. For optimal stability, it is recommended to store the compound as a solid at -20°C, protected from light. For solutions in DMSO, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. While stable at room temperature for short periods, long-term storage should be under the recommended cold and dark conditions.[1]
Q4: Does this compound have off-target effects?
A4: Yes, this compound has been shown to inhibit β-glucuronidase, although with a significantly higher IC50 (773.9 μM) compared to its inhibition of hCAII (7.78 μM).[1] Researchers should consider this off-target effect when designing experiments and interpreting results, especially at higher concentrations of the inhibitor.
Quantitative Data Summary
| Parameter | Value | Enzyme/Target | Notes |
| IC50 | 7.78 µM | Human Carbonic Anhydrase II (hCAII) | [1] |
| IC50 | 773.9 µM | β-Glucuronidase | Off-target activity[1] |
| Solubility | 10 mM | DMSO | [1] |
| Storage | -20°C (solid) | - | Protect from light |
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors related to compound handling, experimental setup, and data analysis. This guide provides a systematic approach to troubleshooting.
Problem 1: Higher than Expected IC50 Value (Lower Potency)
| Possible Cause | Recommended Solution |
| Degradation of this compound | Coumarin derivatives can be susceptible to degradation, especially in aqueous solutions at certain pH values and when exposed to light. Prepare fresh stock solutions in DMSO and store them properly. Avoid repeated freeze-thaw cycles. Prepare working solutions immediately before use. |
| Enzyme Inactivity | Ensure the hCAII enzyme is active. Use a fresh batch of enzyme or validate the activity of the current stock with a known inhibitor like acetazolamide. Improper storage or handling can lead to loss of enzyme activity. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Carbonic anhydrase activity is highly pH-dependent. Ensure the buffer system is appropriate and stable throughout the experiment. |
| Substrate Concentration Too High | If the substrate concentration is significantly above the Km, a higher concentration of a competitive inhibitor will be required to achieve 50% inhibition. Determine the Km of the substrate under your experimental conditions and use a substrate concentration at or near the Km. |
| Precipitation of this compound | Although soluble in DMSO, this compound may precipitate in aqueous assay buffers, especially at higher concentrations. Visually inspect the assay wells for any signs of precipitation. Consider using a lower concentration of DMSO in the final assay volume or adding a surfactant like Tween-20 (at a low, non-interfering concentration). |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a master mix of reagents to be added to all wells to ensure consistency. |
| Incomplete Mixing | Ensure thorough mixing of all components in the assay wells without introducing bubbles. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can alter concentrations. Avoid using the outer wells for critical samples or fill them with buffer or water to create a humidity barrier. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates in areas with temperature fluctuations. |
Problem 3: No Inhibition Observed
| Possible Cause | Recommended Solution |
| Inactive this compound | Verify the integrity of the compound. If possible, confirm its identity and purity using analytical methods. |
| Concentration Too Low | Ensure the concentrations of this compound being tested are appropriate to observe inhibition based on its known IC50. Perform a wide range of serial dilutions. |
| Assay Interference | Components of the assay buffer or the detection method might interfere with the inhibitor. Run appropriate controls, including a no-enzyme control and a no-inhibitor control. |
Experimental Protocols
hCAII Esterase Activity Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of hCAII, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, monitored at 400 nm.
Materials:
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hCAII enzyme
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This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
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DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations.
-
Prepare Enzyme Solution: Dilute hCAII in Tris-HCl buffer to the desired working concentration.
-
Prepare Substrate Solution: Prepare a fresh solution of p-NPA in a minimal amount of acetonitrile or DMSO and then dilute with Tris-HCl buffer.
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, this compound solution (at various concentrations), and enzyme solution.
-
Control wells (no inhibitor): Add buffer, DMSO (vehicle control), and enzyme solution.
-
Blank wells (no enzyme): Add buffer and DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add the p-NPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 5-10 minutes) or as an endpoint reading after a fixed time.
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Data Analysis: Calculate the initial reaction rates (slopes of the linear portion of the kinetic curves). Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Workflow for Troubleshooting Inconsistent this compound Results
Caption: Troubleshooting workflow for this compound experiments.
Signaling Pathway
hCAII-Mediated pH Regulation and Downstream Signaling
hCAII plays a critical role in maintaining intracellular pH (pHi) homeostasis by catalyzing the rapid interconversion of CO2 and bicarbonate. Inhibition of hCAII can lead to alterations in pHi, which in turn can affect various downstream signaling pathways involved in cell proliferation, differentiation, and survival. For example, changes in pHi have been shown to modulate the activity of the JNK and mTORC1 signaling pathways, which are crucial in cancer progression.[5][6][7]
Caption: hCAII inhibition alters pH and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases [mdpi.com]
- 5. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting hCAII-IN-4 concentration for optimal inhibition
Welcome to the technical support center for hCAII-IN-4, a potent inhibitor of human Carbonic Anhydrase II (hCAII). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human Carbonic Anhydrase II (hCAII)[1][2]. The high inhibitory potential is attributed to the presence of an electron-donating hydroxyl group on its coumarin motif[1]. Like other sulfonamide-based inhibitors, it is understood to bind to the zinc ion within the active site of the hCAII enzyme, preventing the catalytic conversion of carbon dioxide to bicarbonate and a proton[3][4]. This inhibition disrupts pH homeostasis and ion transport within cells[5][6].
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against hCAII is 7.78 μM[1]. It is important to note that this compound also inhibits β-glucuronidase, but at a significantly higher concentration, with an IC50 of 773.9 μM[1].
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM[7]. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For long-term storage, the powder form should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months or at -20°C for one month[8].
Q4: What is a recommended starting concentration for in vitro cell-based assays?
A4: While the optimal concentration will vary depending on the cell line and experimental conditions, a starting point for cell-based assays can be guided by its IC50 value. A concentration range bracketing the IC50 of 7.78 µM is recommended. For initial screening, a concentration of 5 µM has been used for a similar class of hCAII-targeting compounds in HEK293 cells for 24 hours[3][4]. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory effect observed | Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Ensure accurate dilution of the stock solution. |
| Inactive compound. | Ensure proper storage of the this compound powder and stock solutions to prevent degradation. Use freshly prepared dilutions for experiments. | |
| Issues with the assay. | Verify the activity of the hCAII enzyme using a known inhibitor as a positive control. Ensure all assay components are correctly prepared and the plate reader is functioning properly. | |
| High background signal in the assay | Autohydrolysis of the substrate (p-NPA). | Prepare the substrate solution fresh before each experiment. Include a "no enzyme" control to measure the rate of non-enzymatic substrate degradation and subtract this from all measurements. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques to prepare all solutions. | |
| Precipitation of the compound in media | Poor solubility at the working concentration. | Ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.5%) to avoid solvent toxicity and compound precipitation. If precipitation occurs, try lowering the concentration of this compound or using a different solvent system if compatible with your experiment. |
| Observed off-target effects | Inhibition of other enzymes. | Be aware that this compound can inhibit β-glucuronidase at higher concentrations (IC50 = 773.9 μM)[1]. Consider using lower concentrations of this compound or including appropriate controls to assess off-target effects. |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and incubation times. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of all solutions. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| Human Carbonic Anhydrase II (hCAII) | 7.78 μM[1] |
| β-glucuronidase | 773.9 μM[1] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Cell Line | Starting Concentration Range | Incubation Time | Reference |
| Enzymatic Inhibition Assay | Purified hCAII | 0.1 µM - 100 µM | 10-15 minutes | General Protocol |
| Cell-Based Viability/Proliferation | Various Cancer Cell Lines | 1 µM - 50 µM | 24 - 72 hours | General Guidance |
| Western Blot (downstream effects) | HEK293 or other relevant lines | 5 µM - 20 µM | 6 - 24 hours | [3][4] |
Experimental Protocols
Protocol 1: In Vitro hCAII Inhibition Assay (Colorimetric)
This protocol is adapted from standard methods for measuring carbonic anhydrase activity using the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
This compound
-
Purified human Carbonic Anhydrase II (hCAII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare enzyme solution: Dilute the purified hCAII enzyme in assay buffer to the desired working concentration.
-
Prepare substrate solution: Prepare a 3 mM solution of p-NPA in a solvent like acetonitrile or DMSO. This should be prepared fresh.
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution
-
Control (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution
-
Inhibitor Wells: 158 µL Assay Buffer + 2 µL of this compound working solution + 20 µL Enzyme Solution
-
-
Pre-incubation: Add the assay buffer and this compound solutions to the respective wells. Then add the enzyme solution. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 400 nm every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Normalize the data to the control (no inhibitor) well, which represents 100% enzyme activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of hCAII inhibition by this compound and its downstream effects.
Caption: Experimental workflow for the in vitro hCAII inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | Carbonic Anhydrase | 2816080-18-7 | Invivochem [invivochem.com]
Technical Support Center: Managing the "Hook Effect" with hCAII-IN-4 in Degradation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the "hook effect" when using hCAII-IN-4 in protein degradation assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Understanding the "Hook Effect"
The "hook effect," also known as the prozone effect, is a phenomenon observed in bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) where an increase in the concentration of the degrader leads to a decrease in the degradation of the target protein after reaching an optimal concentration.[1][2][3][4] This paradoxical effect occurs because at very high concentrations, the degrader separately engages with the target protein (hCAII) and the E3 ligase, forming non-productive binary complexes.[3][4][5] This saturation of binding sites hinders the formation of the productive ternary complex (hCAII :: this compound :: E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[2][4][6]
Diagram: The "Hook Effect" Mechanism
Caption: At optimal concentrations, this compound facilitates the formation of a productive ternary complex, leading to degradation. At high concentrations, the formation of non-productive binary complexes dominates, inhibiting degradation and causing the hook effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Bell-shaped dose-response curve observed (degradation decreases at high this compound concentrations). | You are likely observing the hook effect .[1] | 1. Confirm the effect: Repeat the experiment with a wider and more granular concentration range of this compound, especially at higher concentrations.[1]2. Determine the optimal concentration: Identify the concentration that yields the maximum degradation (Dmax) and the concentration at which degradation begins to decrease (the "hook point").[1]3. Adjust experimental concentrations: For future experiments, use this compound concentrations at or below the determined optimal concentration. |
| No degradation observed at any tested concentration. | 1. The concentration range might be too high and entirely within the hook effect region.[1]2. The concentration range might be too low to induce degradation.[1]3. The incubation time may be insufficient.[1]4. The cell line may not express sufficient levels of the target protein (hCAII) or the recruited E3 ligase (e.g., Cereblon).[1] | 1. Test a very broad concentration range: Use a wide range of concentrations (e.g., 1 pM to 100 µM) to identify an effective window.[1]2. Perform a time-course experiment: At a fixed, potentially optimal concentration, assess degradation at multiple time points (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal incubation time.[7][8]3. Verify protein expression: Confirm the expression levels of hCAII and the relevant E3 ligase in your cell line using Western Blot or other protein detection methods.[1] |
| Inconsistent results or high variability between replicates. | 1. Poor cell permeability of this compound.[1]2. Issues with compound stability or solubility.3. Inconsistent cell seeding or treatment application. | 1. Assess cell permeability: If possible, perform a cell permeability assay (e.g., PAMPA).[1]2. Ensure proper compound handling: Prepare fresh stock solutions of this compound and ensure it is fully dissolved before adding to cell culture media.3. Standardize cell culture techniques: Ensure consistent cell densities and uniform application of the compound to all wells. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound as a degrader?
A1: this compound is a heterobifunctional degrader, likely a PROTAC, that functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2] It acts as a molecular bridge, simultaneously binding to human Carbonic Anhydrase II (hCAII) and an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][8] This induced proximity facilitates the transfer of ubiquitin molecules to hCAII, marking it for degradation by the proteasome.[2]
Diagram: this compound Mechanism of Action
Caption: this compound brings hCAII and an E3 ligase together, leading to ubiquitination and subsequent degradation of hCAII by the proteasome.
Q2: How can I experimentally confirm the formation of the ternary complex?
A2: Several biophysical and cellular assays can be used to measure the formation of the hCAII :: this compound :: E3 ligase ternary complex. These include:
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate the interaction between hCAII and the E3 ligase in the presence of this compound.
-
NanoBRET™/HiBiT assays: These are cell-based assays that can quantify protein-protein interactions in real-time.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding kinetics and affinity of the components in a purified system.
Q3: Can the linker design of this compound influence the hook effect?
A3: Yes, the length and composition of the linker connecting the hCAII-binding and E3 ligase-binding moieties are critical.[7][8] Optimization of the linker can lead to improved ternary complex formation and potentially mitigate the hook effect. For instance, studies on hCAII degraders have shown that modifying the linker can result in a compound with sub-nanomolar potency and no observable hook effect at high concentrations.[7][8]
Q4: What are the key parameters to report when publishing data on this compound degradation assays?
A4: To ensure reproducibility and clarity, it is essential to report the following:
-
DC₅₀: The concentration of this compound that induces 50% degradation of hCAII.
-
Dₘₐₓ: The maximum percentage of degradation observed.
-
The presence and extent of the hook effect: Clearly show the dose-response curve, including the concentrations where degradation decreases.
-
Time-course of degradation: Show the degradation profile over time at an optimal concentration.
-
Cell line used and confirmation of target and E3 ligase expression.
-
Detailed experimental protocol, including antibody information for Western blotting.
Experimental Protocols
Western Blotting for hCAII Degradation
This protocol outlines the steps to quantify hCAII protein levels following treatment with this compound.
1. Cell Seeding and Treatment: a. Seed cells (e.g., HEK293, known to express hCAII) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of lysis. b. Allow cells to adhere overnight. c. Prepare serial dilutions of this compound in cell culture medium. To investigate the hook effect, a wide concentration range is recommended (e.g., 1 pM to 15 µM).[7] Include a vehicle control (e.g., DMSO). d. Replace the existing medium with the medium containing this compound or vehicle control. e. Incubate the cells for the desired time (e.g., 24 hours).[7]
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 15-30 minutes. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting: a. Normalize the protein lysates to the same concentration with lysis buffer and loading dye. b. Denature the samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for hCAII overnight at 4°C. h. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading. i. Wash the membrane several times with TBST. j. Incubate the membrane with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. k. Wash the membrane again with TBST. l. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ).[7] b. Normalize the hCAII band intensity to the corresponding loading control band intensity for each sample. c. Express the normalized hCAII levels as a percentage of the vehicle-treated control. d. Plot the percentage of hCAII remaining against the log of the this compound concentration to generate a dose-response curve.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment with two different hCAII degraders to illustrate the hook effect.
| Degrader | DC₅₀ (nM) | Dₘₐₓ (%) | Concentration at Dₘₐₓ (nM) | Hook Effect Observed? | Degradation at 10 µM (%) |
| hCAII-Degrader-A | 5 | 96 | 500 | Yes | 40 |
| hCAII-Degrader-B (Optimized Linker) | 0.5 | 100 | 5 | No | 100 |
This data is illustrative and based on trends observed in published literature for hCAII degraders.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 7. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: hCAII-IN-4 Activity
Welcome to the technical support center for hCAII-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does pH influence it?
A1: this compound is a sulfonamide-based inhibitor that targets the zinc (Zn²⁺) metalloenzyme, human Carbonic Anhydrase II (hCAII). The inhibitory action relies on the coordination of the sulfonamide group to the Zn²⁺ ion within the enzyme's active site. This binding is pH-dependent. The sulfonamide group must be deprotonated (negatively charged) to bind effectively to the positively charged zinc ion.[1][2] Therefore, the buffer pH directly impacts the ionization state of the inhibitor, influencing its binding affinity and overall inhibitory potency.
Q2: How does buffer pH affect the activity of the hCAII enzyme itself?
A2: The catalytic activity of hCAII is highly dependent on pH. The enzyme's active site contains a zinc-bound water molecule which must be deprotonated to a hydroxide ion to act as the nucleophile in the CO₂ hydration reaction.[3] The pKa of this zinc-bound water is around 7, meaning the enzyme's activity generally increases as the pH rises from neutral to alkaline, with an optimal pH often cited around or above neutral pH.[4] When designing inhibition assays, it's crucial to select a pH where the enzyme is sufficiently active to measure inhibition accurately.
Q3: What is the expected relationship between pH and the measured IC₅₀ value for this compound?
A3: The relationship between pH and inhibitor affinity for sulfonamides often follows a U-shaped curve.[2] This means there is an optimal pH range for binding, and activity diminishes at very high or very low pH values. For this compound, you can expect the IC₅₀ value to be lowest (highest potency) in a pH range that balances the deprotonation of the inhibitor's sulfonamide group with the maintenance of optimal enzyme structure and activity. Deviating from this optimal pH will likely result in higher IC₅₀ values.
Q4: Which buffer systems are recommended for hCAII inhibition assays?
A4: Common buffers used for hCAII assays include HEPES and Tris.[1] The choice of buffer is critical, and it's important to ensure it has sufficient buffering capacity at the desired experimental pH. For instance, a Tris-HCl buffer is often adjusted to a pH of 7.5 for standard esterase activity assays.[5] When studying pH effects, a range of buffers or a single buffer system adjusted to different pH values can be used, but consistency is key.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC₅₀ value / Low inhibitory activity | Suboptimal Buffer pH: The pH of your assay buffer may not be optimal for inhibitor binding. The sulfonamide group of this compound needs to be deprotonated to bind effectively to the active site zinc ion.[1] | Verify the pH of your buffer immediately before use. Perform the assay across a range of pH values (e.g., 6.5 to 8.5) to determine the optimal condition for inhibition. |
| Inhibitor Solubility: Sulfonamide derivatives can have limited aqueous solubility.[1] If the inhibitor precipitates, its effective concentration in the assay will be lower than expected. | Use a co-solvent like DMSO to prepare a high-concentration stock solution of this compound. Ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells. Run a solvent control to check for any inhibitory effects of the solvent itself.[1][5] | |
| Enzyme Inactivity: The hCAII enzyme stock may have lost activity due to improper storage or multiple freeze-thaw cycles.[1] | Confirm the activity of your enzyme stock using an uninhibited control. Run a positive control with a well-characterized inhibitor, such as acetazolamide, to validate the assay setup.[1] | |
| High variability between replicate wells | Inconsistent pH: Small variations in pH across the plate can lead to significant differences in activity. | Ensure the buffer is well-mixed and that all components are at thermal equilibrium before starting the reaction. Verify pH after all components (except the initiating substrate) are added. |
| Inhibitor Precipitation: The inhibitor may be precipitating at the tested concentrations. | Visually inspect the wells for any signs of precipitation. Consider testing a lower concentration range or increasing the final DMSO percentage slightly (while running appropriate controls). | |
| Assay signal is too low or too high | Incorrect Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl acetate, pNPA) may be too far from the Kₘ value, leading to a reaction that is too slow or too fast.[1] | Optimize the substrate concentration to ensure the reaction proceeds linearly within the measurement window. |
| Non-optimal pH for Enzyme: The chosen pH may be on the steep slope of the enzyme's pH-activity profile, making the assay sensitive to minor pH fluctuations. | Select a pH where the enzyme is active but not at its absolute Vₘₐₓ, providing a stable window for measuring inhibition. For hCAII, a pH of 7.4-8.0 is often a good starting point.[6] |
Visual Guides and Protocols
pH-Dependent Inhibition Mechanism
The inhibitory action of sulfonamides like this compound is critically dependent on the pH, which governs the ionization state of both the inhibitor and the enzyme's active site.
Caption: Logical diagram of pH effects on inhibitor and enzyme states.
Experimental Workflow: Testing pH Impact
This workflow outlines the key steps for systematically evaluating the effect of buffer pH on the inhibitory activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
preventing hCAII-IN-4 precipitation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the use of hCAII-IN-4, a potent inhibitor of human carbonic anhydrase II (hCA II). It offers troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly the prevention of compound precipitation during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a potent, coumarin-based inhibitor of human carbonic anhydrase II (hCA II) with an IC₅₀ of 7.78 μM.[1] It is a hydrophobic molecule and, like many small molecule inhibitors, exhibits limited solubility in aqueous solutions. Key properties are summarized in the table below.
Q2: My this compound precipitated after I diluted my DMSO stock into my aqueous assay buffer. Why did this happen?
A2: This is a common issue for hydrophobic compounds. This compound is readily soluble in organic solvents like DMSO but has very low solubility in water-based solutions.[1] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to "crash out" or precipitate.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based or biochemical assay?
A3: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific system. Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experiments.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Data Presentation: Physicochemical and Solubility Data
The properties and solubility of this compound are critical for proper experimental design. The data below has been compiled from vendor datasheets and scientific literature on similar compounds.
| Parameter | Value | Source |
| Molecular Formula | C₃₁H₂₃NO₉ | Vendor Data |
| Molecular Weight | 553.52 g/mol | Vendor Data |
| IC₅₀ (hCA II) | 7.78 µM | [1] |
| Solubility in DMSO | ≥ 10 mM | Vendor Data |
| Estimated Aqueous Solubility (pH 7.4) | < 10 µM | Literature Precedent |
Note: The aqueous solubility is an estimate based on the properties of coumarin-based compounds. It is strongly recommended to experimentally determine the solubility in your specific buffer system using the protocol provided below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder needed to prepare the desired volume of a 10 mM solution (e.g., 5.54 mg for 1 mL).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer (e.g., 50 mM HEPES, pH 8.0).
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., 50 mM HEPES, pH 8.0)
-
96-well filter plate with a low-binding membrane
-
96-well UV-compatible collection plate
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
Procedure:
-
Prepare a series of dilutions of the 10 mM DMSO stock solution in your aqueous buffer in a 96-well plate. For example, to test up to a final concentration of 100 µM, you could prepare wells with final concentrations of 100, 50, 25, 12.5, 6.25, and 3.13 µM. Keep the final DMSO concentration consistent across all wells (e.g., 1%).
-
Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
After incubation, transfer the solutions to a 96-well filter plate placed on top of a UV-compatible collection plate.
-
Filter the solutions to remove any precipitated compound. This can be done via centrifugation or vacuum filtration.
-
Measure the concentration of the dissolved this compound in the filtrate using a spectrophotometer (if the compound has a suitable chromophore) or by HPLC-UV. A standard curve of this compound in the same buffer/DMSO mixture must be prepared to quantify the results accurately.
-
The highest concentration at which no precipitation is observed (i.e., the measured concentration equals the nominal concentration) is the kinetic aqueous solubility.
Troubleshooting Guide
This guide addresses the common problem of this compound precipitation when preparing working solutions for experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution. | Concentration Shock: The compound's concentration exceeds its solubility limit in the aqueous media due to rapid dilution from a high-concentration organic stock. | Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of your final buffer or media. Vortex gently, then add this intermediate dilution to the final volume. |
| Precipitate forms over time (e.g., during incubation). | Low Thermodynamic Solubility: The final concentration is above the compound's equilibrium solubility, leading to slow precipitation. Media Interactions: The compound may interact with proteins (e.g., serum) or salts in the media, reducing its solubility. Temperature or pH Shift: Changes in temperature or pH during the experiment can affect solubility. | Lower Final Concentration: Perform a dose-response experiment to find the lowest effective concentration. Pre-warm Solutions: Ensure your aqueous buffer or cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the inhibitor. Test in Final Media: Determine the compound's solubility directly in your complete experimental media (including serum, if applicable). Serum proteins can sometimes help solubilize hydrophobic compounds. Use Co-solvents: For in vivo or some biochemical assays, co-solvents like PEG400 or Tween 80 can be used, but their compatibility with the specific assay must be verified. |
| Working solution appears cloudy or hazy. | Micro-precipitation: Small, often invisible, precipitates have formed, which can still affect the active concentration of the inhibitor. | Centrifugation/Filtration: Before adding to cells or a biochemical reaction, centrifuge your final working solution at high speed (e.g., >14,000 x g) for 10-15 minutes and use the supernatant. Sonication: Briefly sonicate the final diluted solution to help redissolve small precipitates. Use this method with caution as it may not be suitable for all compounds or experimental setups. |
Visualizations
hCA II Catalytic Cycle and Inhibition
The diagram below illustrates the basic catalytic mechanism of human carbonic anhydrase II (hCA II) and the point of action for inhibitors like this compound. hCA II catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a process crucial for pH regulation and CO₂ transport. Inhibitors block the active site, preventing substrate binding and catalysis.
Caption: hCAII catalytic cycle and mechanism of inhibition by this compound.
Recommended Workflow for Preparing Working Solutions
Following a structured workflow is the best way to prevent precipitation. This diagram outlines the key steps and decision points when diluting this compound from a DMSO stock.
References
Technical Support Center: Assessing the Cytotoxicity of hCAII-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of hCAII-IN-4, a putative human carbonic anhydrase II (hCAII) inhibitor. As specific cytotoxicity data for this compound is not publicly available, this guide draws upon established methodologies and data from related carbonic anhydrase inhibitors to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for a carbonic anhydrase inhibitor like this compound?
A1: Carbonic anhydrase inhibitors primarily induce cytotoxicity by disrupting pH homeostasis. By inhibiting carbonic anhydrase, these compounds can lead to intracellular acidification, which in turn can trigger downstream events such as apoptosis, cell cycle arrest, and modulation of metabolic pathways.[1][2] The inhibition of CA IX, for instance, has been shown to increase intracellular H+ concentration, leading to apoptosis.[1]
Q2: Which cell lines should I use to test the cytotoxicity of this compound?
A2: The choice of cell lines should be guided by the expression levels of the target enzyme, hCAII, and the research question. It is advisable to use a panel of cell lines, including those with high, moderate, and low hCAII expression. For comparison, including a non-cancerous cell line can help determine the selectivity of the compound. Some studies on other CA inhibitors have used cancer cell lines such as HeLa, HT-29, and various breast cancer cell lines, alongside normal cell lines like HEK-293.[1]
Q3: What are the recommended initial concentration ranges for this compound in a cytotoxicity assay?
A3: For a novel compound, a broad concentration range should be tested initially. A common starting point is a serial dilution from a high concentration (e.g., 100 or 200 µM) down to nanomolar concentrations. This will help in determining the approximate IC50 value (the concentration at which 50% of cell viability is inhibited).
Q4: How long should I incubate the cells with this compound?
A4: Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[3] It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to understand the kinetics of the cytotoxic effect.
Troubleshooting Guides
Guide 1: Inconsistent or Non-reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |
| Compound Solubility | Ensure this compound is fully dissolved in the culture medium. Precipitates can lead to inaccurate dosing. Consider using a different solvent or sonication if solubility is an issue. Always include a vehicle control (solvent alone) in your experiments. |
| Assay Interference | The chemical properties of this compound might interfere with the assay itself (e.g., colorimetric or fluorescent readout). Run a cell-free control with the compound and the assay reagent to check for direct interactions. |
| Cell Line Health | Ensure the cell line is healthy, free from contamination (especially mycoplasma), and within a low passage number. |
Guide 2: High Background Signal in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Contamination | Bacterial or fungal contamination can metabolize the assay reagents, leading to a false positive signal. Regularly check cell cultures for contamination. |
| Media Components | Phenol red in the culture medium can interfere with the absorbance reading of some colorimetric assays. Consider using phenol red-free medium for the duration of the assay. |
| Incubation Time with Reagent | Over-incubation with reagents like MTT or WST-1 can lead to non-specific reduction and high background. Optimize the incubation time for your specific cell line.[4][5] |
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table summarizes the cytotoxic activity of other representative carbonic anhydrase inhibitors against various cell lines. This data is intended to provide a comparative baseline for your experiments.
| Inhibitor | Cell Line | Assay | Incubation Time | IC50 / GI50 |
| Biphenylsulfonamides | HCT116 (Colon Cancer) | Growth Inhibition | Not Specified | 0.74-10.0 µg/mL |
| Biphenylsulfonamides | H460 (Lung Cancer) | Growth Inhibition | Not Specified | 0.74-10.0 µg/mL |
| Biphenylsulfonamides | MCF-7 (Breast Cancer) | Growth Inhibition | Not Specified | 0.74-10.0 µg/mL |
| Compound E (Sulfonamide) | HeLa (Cervical Cancer) | WST-1 | 24h, 48h, 72h | Lowest IC50 among tested lines |
| Compound E (Sulfonamide) | HT-29 (Colon Cancer) | WST-1 | 24h, 48h, 72h | - |
| Compound E (Sulfonamide) | MDA-MB-231 (Breast Cancer) | WST-1 | 24h, 48h, 72h | - |
| Compound E (Sulfonamide) | HEK-293 (Normal Kidney) | WST-1 | 24h, 48h, 72h | Higher IC50 than cancer lines |
| Compound E (Sulfonamide) | PNT-1A (Normal Prostate) | WST-1 | 24h, 48h, 72h | Higher IC50 than cancer lines |
Experimental Protocols
WST-1 Cell Viability Assay
This protocol is adapted for assessing cell viability through the measurement of mitochondrial dehydrogenase activity.
Materials:
-
96-well cell culture plates
-
WST-1 reagent
-
Culture medium
-
This compound stock solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.[3]
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.[4][5]
-
Gently shake the plate for 1 minute.[3]
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.[3]
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This method allows for the visualization and differentiation of live, apoptotic, and necrotic cells.
Materials:
-
Acridine Orange (AO) and Ethidium Bromide (EB) stock solutions (e.g., 100 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips).
-
Treat cells with this compound for the desired time.
-
Remove the culture medium and wash the cells twice with PBS.
-
Prepare a fresh staining solution by mixing AO and EB (e.g., a final concentration of 4 µg/mL of each in PBS).[6]
-
Add the AO/EB staining solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[6]
-
Wash the cells gently with PBS.
-
Immediately visualize the cells under a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus.
-
Visualizations
Caption: General workflow for assessing cytotoxicity using a WST-1 assay.
Caption: Putative signaling pathway for this compound induced cytotoxicity.
References
- 1. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2.9. Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis [bio-protocol.org]
Validation & Comparative
Validating the Inhibitory Effect of hCAII-IN-4 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular inhibitory effects of hCAII-IN-4, a potent human carbonic anhydrase II (hCAII) inhibitor. We present a comparative analysis with established carbonic anhydrase inhibitors (CAIs), detailed experimental protocols for key cellular assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Human carbonic anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a critical role in regulating pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of cancer, hCAII is implicated in promoting tumor growth and survival by facilitating the removal of excess acid produced during rapid metabolism, thereby maintaining a favorable intracellular pH (pHi) for proliferation while contributing to an acidic tumor microenvironment that promotes invasion and metastasis.[2][3]
This compound has been identified as a potent inhibitor of hCAII, with a reported half-maximal inhibitory concentration (IC50) of 7.78 μM. This guide outlines the necessary steps to validate its efficacy in a cellular context and objectively compare its performance against other well-characterized CAIs.
Comparative Analysis of Carbonic Anhydrase Inhibitors
To effectively evaluate the cellular efficacy of this compound, a direct comparison with established clinical and research-grade carbonic anhydrase inhibitors is essential. The following table summarizes the known inhibitory constants (Ki) or IC50 values for this compound and selected comparators. It is important to note that these values are often determined in cell-free enzymatic assays and can vary depending on the assay conditions. Cellular activity is influenced by additional factors such as cell permeability and off-target effects.
| Compound | Target(s) | Reported IC50/Ki (hCAII) | Key Cellular Effects |
| This compound | hCAII | 7.78 μM (IC50) | Data to be determined |
| Acetazolamide | Pan-CA inhibitor | ~12.1 nM (Ki)[4] | Reduces cancer cell viability and proliferation, induces apoptosis.[5][6] |
| Dorzolamide | Primarily hCAII, IV | 0.18 nM (IC50)[7] | Synergizes with chemotherapy, promotes apoptosis.[4][7] |
| Brinzolamide | Primarily hCAII | Potent inhibitor | Exhibits cytotoxic potential in cancer cells.[1][8] |
Experimental Protocols for Cellular Validation
A multi-faceted approach employing a suite of cellular assays is recommended to thoroughly validate and compare the inhibitory effects of this compound.
Target Engagement in a Cellular Environment: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound directly binds to its intended target within a cell. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells or HEK293 cells) to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound, a comparator inhibitor (e.g., Acetazolamide), and a vehicle control (DMSO) at various concentrations for a defined period (e.g., 1-2 hours).
-
Heating: Resuspend the cells in a buffered solution and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble hCAII at each temperature point by Western blotting using a specific anti-hCAII antibody. The temperature at which 50% of the protein is denatured (Tm) will be higher in the presence of a binding ligand.
Assessment of Cellular Viability and Proliferation
This assay determines the impact of hCAII inhibition on the overall growth and survival of cancer cells.
Protocol (using AlamarBlue™):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator inhibitors for 24, 48, and 72 hours.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance of the metabolically active product according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound at each time point.
Intracellular pH (pHi) Measurement
A key function of hCAII in cancer cells is the regulation of intracellular pH. This assay directly measures the ability of inhibitors to disrupt this function.
Protocol (using BCECF-AM):
-
Cell Loading: Load cultured cancer cells with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) by incubating them in a buffer containing the dye.
-
Compound Incubation: Incubate the dye-loaded cells with this compound, comparator inhibitors, or vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence plate reader or microscope.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities (490/440). This ratio is proportional to the intracellular pH.
-
Calibration: Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin and valinomycin) to equilibrate the intracellular and extracellular pH.
-
Data Analysis: Convert the fluorescence ratios of the experimental samples to pHi values using the calibration curve.
Visualizing the Cellular Context
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive cellular validation of this compound.
Caption: Experimental workflow for validating this compound's cellular effects.
hCAII Signaling Pathway in Cancer
This diagram depicts the role of hCAII in maintaining pH homeostasis in a cancer cell, a process that can be targeted by inhibitors like this compound.
Caption: Role of hCAII in cancer cell pH regulation and its inhibition.
Conclusion
The validation of this compound in a cellular context requires a systematic and comparative approach. By employing the experimental strategies outlined in this guide, researchers can robustly characterize the cellular efficacy of this compound, benchmark its performance against established inhibitors, and gain valuable insights into its therapeutic potential. The provided diagrams offer a clear visual framework for understanding the experimental logic and the underlying biological rationale. This comprehensive evaluation is a critical step in the pre-clinical development of novel carbonic anhydrase inhibitors for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 3. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorzolamide synergizes the antitumor activity of mitomycin C against Ehrlich's carcinoma grown in mice: role of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of hCAII-IN-4 and Acetazolamide in Carbonic Anhydrase II Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of hCAII-IN-4 and the well-established clinical drug, acetazolamide, against human carbonic anhydrase II (hCAII). This analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
This compound has been identified as a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc-containing metalloenzyme crucial for various physiological processes. To contextualize its efficacy, this guide draws a direct comparison with acetazolamide, a sulfonamide derivative and a widely used carbonic anhydrase inhibitor in clinical practice for conditions such as glaucoma, epilepsy, and acute mountain sickness.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and acetazolamide against hCAII is summarized in the table below. The data clearly indicates that acetazolamide is a significantly more potent inhibitor of hCAII, with inhibitory constants in the low nanomolar range, as compared to this compound, which exhibits inhibition in the micromolar range.
| Compound | Inhibitory Concentration (IC50) / Inhibition Constant (Ki) against hCAII |
| This compound | 7.78 µM (IC50)[1] |
| Acetazolamide | 12 nM (Ki), 25 nM (Ki)[2] |
| Acetazolamide | 3.3–12 nM (Ki)[3] |
| Acetazolamide | 10 nM (Ki)[4] |
Mechanism of Action: Carbonic Anhydrase II Inhibition
Both this compound and acetazolamide exert their inhibitory effects by targeting the active site of the carbonic anhydrase II enzyme. The canonical mechanism involves the binding of the inhibitor to the zinc ion (Zn2+) located at the catalytic core of the enzyme. This interaction prevents the binding of the natural substrate, carbon dioxide, thereby halting the enzyme's catalytic activity of converting carbon dioxide to bicarbonate and protons.
Caption: General mechanism of hCAII inhibition by compounds like this compound and acetazolamide.
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using an in vitro colorimetric assay, as detailed in the study by Arif et al. (2022).[1][5][6] This method is widely applicable for assessing the potency of carbonic anhydrase inhibitors.
In Vitro Carbonic Anhydrase II Inhibition Assay
Principle: This assay is based on the esterase activity of carbonic anhydrase II. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of formation of p-nitrophenol, monitored spectrophotometrically, is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials:
-
Human Carbonic Anhydrase II (hCAII) enzyme
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compound (this compound) and reference inhibitor (acetazolamide)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCAII in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, p-NPA, in a suitable organic solvent like acetonitrile.
-
Prepare stock solutions of the test compound (this compound) and acetazolamide in DMSO. Serial dilutions are then made to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the hCAII enzyme solution to each well.
-
Add 20 µL of the test compound or reference inhibitor at various concentrations to the respective wells. For the control (uninhibited reaction), add 20 µL of DMSO.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader. Continue to record the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: A high-level workflow diagram for the in vitro hCAII inhibition assay.
References
- 1. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutron diffraction of acetazolamide-bound human carbonic anhydrase II reveals atomic details of drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4 H,5 H-pyrano[3,2- c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to hCAII-IN-4 and Other Sulfonamide-Based Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hCAII-IN-4 with other established sulfonamide-based carbonic anhydrase (CA) inhibitors, focusing on their inhibitory potency, mechanism of action, and the experimental protocols used for their evaluation.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[2] Consequently, inhibitors of CAs have found therapeutic applications as diuretics, anti-glaucoma agents, and anticonvulsants. The sulfonamide group is a key pharmacophore in the majority of clinically used CA inhibitors, which act by coordinating to the zinc ion in the enzyme's active site.[3]
This compound: A Coumarin-Based Inhibitor
This compound is a potent inhibitor of human carbonic anhydrase II (hCAII), with a reported half-maximal inhibitory concentration (IC50) of 7.78 μM.[4] Structurally, it is a coumarin-based compound and has also been shown to inhibit β-glucuronidase.
Performance Comparison: this compound vs. Classical Sulfonamides
| Inhibitor | Target Isoform(s) | Reported IC50/Kᵢ Values | Reference(s) |
| This compound | hCAII | IC50: 7.78 µM | [4] |
| Acetazolamide | hCA I, hCA II, hCA IV, hCA IX, hCA XII | Kᵢ: 12 - 250 nM (for various isoforms) | [5][6] |
| Dorzolamide | hCA II, hCA IV, hCA IX, hCA XII | Kᵢ: 5.8 - >10000 nM (for various isoforms) | [5][7] |
Note: The inhibitory constant (Kᵢ) is a more specific measure of an inhibitor's potency than the IC50 value. The data presented is compiled from various sources and should be interpreted with caution as experimental conditions can influence the results. Generally, acetazolamide and dorzolamide exhibit significantly higher potency (in the nanomolar range) against hCAII compared to this compound (micromolar range). Acetazolamide is a broad-spectrum inhibitor, while dorzolamide shows some degree of selectivity, being less effective against hCA I and hCA IV.[5] The selectivity profile of this compound against other CA isoforms has not been extensively reported.
Mechanism of Action of Sulfonamide-Based CA Inhibitors
The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide group to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is normally coordinated to the zinc ion and is essential for the catalytic cycle. The binding is further stabilized by hydrogen bonds between the sulfonamide and amino acid residues within the active site, most notably a threonine residue.[3][8] This occupation of the active site prevents the substrate (carbon dioxide) from binding and being converted to bicarbonate.
Caption: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.
Experimental Protocols
Carbonic Anhydrase Activity Assay (p-Nitrophenyl Acetate Method)
This colorimetric assay is a widely used method to determine the esterase activity of carbonic anhydrase, which serves as a proxy for its CO₂ hydration activity. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Purified carbonic anhydrase II (hCAII)
-
p-Nitrophenyl acetate (pNPA) solution (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Inhibitor stock solutions (this compound, acetazolamide, dorzolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of hCAII in Tris-HCl buffer to the desired concentration.
-
Prepare a stock solution of pNPA in a solvent like acetonitrile or DMSO.[9] Dilute this stock in the assay buffer to the final working concentration just before use.
-
Prepare serial dilutions of the inhibitor stocks in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A specific volume of the inhibitor solution (or solvent for control wells)
-
A specific volume of the hCAII enzyme solution
-
-
Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
-
Initiate the Reaction:
-
Add the pNPA working solution to each well to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
To determine the inhibition constant (Kᵢ), the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as the Lineweaver-Burk or Dixon plots.
-
Conclusion
This compound is a micromolar inhibitor of carbonic anhydrase II. In comparison, classical sulfonamide-based inhibitors like acetazolamide and dorzolamide are significantly more potent, with inhibitory constants typically in the nanomolar range. While this compound's coumarin scaffold represents an alternative chemical class for CA inhibition, further studies are required to fully characterize its selectivity profile across different CA isoforms and to explore its potential therapeutic applications. The provided experimental protocol for the p-nitrophenyl acetate assay offers a standardized method for evaluating and comparing the potency of various CA inhibitors in a research setting.
References
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Carbonic Anhydrase Inhibitor Selectivity
While specific inhibitory data for the compound hCAII-IN-4 against various carbonic anhydrase (CA) isoforms were not publicly available at the time of this report, a comparative guide has been developed to illustrate the selectivity profiles of other well-characterized CA inhibitors. This guide provides researchers, scientists, and drug development professionals with a framework for understanding and evaluating the isoform-specific inhibition of this important class of enzymes.
The human carbonic anhydrase (hCA) family consists of 16 known isoforms, many of which are established therapeutic targets for a range of diseases including glaucoma, epilepsy, and cancer.[1][2] Due to the high degree of similarity in the active sites among different isoforms, achieving isoform-selective inhibition is a significant challenge in drug discovery.[3] High selectivity is crucial for minimizing off-target effects and improving the therapeutic efficacy of CA inhibitors.[1]
This guide presents a comparison of the inhibitory potency and selectivity of several representative sulfonamide-based CA inhibitors against key hCA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[4][5]
Quantitative Inhibitor Selectivity Profile
The following table summarizes the inhibition constants (Ki) of various sulfonamide inhibitors against four human carbonic anhydrase isoforms. Lower Ki values indicate higher inhibitory potency. The data is compiled from various in vitro studies utilizing a stopped-flow CO2 hydration assay.[4]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (AAZ) | - | - | 25 | 5.7 |
| SLC-0111 | 5080 | 9640 | 4.5 | 45.1 |
| Compound 6b | 7.16 | 0.31 | 92.5 | 375 |
| Compound 6e | 27.6 | 0.34 | 872 | 94.5 |
| Compound 9a | - | - | 60.5 | - |
| Compound 9d | - | - | 95.6 | - |
| Compound 9g | - | - | 92.1 | - |
| Compound 9k | - | - | 75.4 | - |
| Compound 9p | - | - | - | 84.5 |
| Compound 18f | 955 | 515 | 21 | 5 |
Note: A "-" indicates that the data was not available in the cited sources.
Experimental Methodology: Stopped-Flow CO2 Hydration Assay
The determination of inhibitory activity of the compounds against various hCA isoforms is commonly performed using a stopped-flow spectrophotometer to measure the enzyme-catalyzed CO2 hydration.[6][7][8]
Principle: This method measures the initial rates of the hCA-catalyzed hydration of CO2.[9] The assay relies on a pH indicator to monitor the proton concentration change that results from the formation of bicarbonate and a proton from CO2 and water.[9][10] The rate of this reaction is proportional to the active enzyme concentration. When an inhibitor is present, it binds to the enzyme, reducing the reaction rate.[11]
Protocol Outline:
-
Reagent Preparation:
-
Buffer Solution: A non-inhibitory buffer (e.g., Tris-HCl) is prepared at a specific pH (typically between 7.5 and 8.3).[2][12]
-
Enzyme Solution: Stock solutions of the purified hCA isoforms are prepared in the assay buffer.[12]
-
Inhibitor Solutions: Stock solutions of the test compounds are typically prepared in DMSO, and serial dilutions are made to achieve a range of concentrations.[12]
-
CO2 Solution: CO2-saturated water is prepared by bubbling CO2 gas into chilled, deionized water.[6]
-
pH Indicator Solution: A pH indicator dye (e.g., phenol red) is included in the reaction buffer to monitor pH changes.[6]
-
-
Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature to allow for the formation of the enzyme-inhibitor complex.[11]
-
Reaction Measurement:
-
Data Analysis:
-
The uncatalyzed reaction rate is subtracted from the observed rates.[11]
-
The initial velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
Caption: Workflow for determining carbonic anhydrase inhibition constants.
This guide provides a foundational understanding of how the selectivity of carbonic anhydrase inhibitors is evaluated and compared. The presented data and methodologies serve as a valuable resource for researchers in the field of drug discovery and development targeting carbonic anhydrases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AID 1061033 - Inhibition of human CA12 preincubated for 15 mins by stopped-flow CO2 hydration method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assay: Inhibition of human CA12 by stopped-flow CO2 hydration assay (CHEMBL1074274) - ChEMBL [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3. Carbonic anhydrase inhibition [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
Confirming hCAII-IN-4 Target Engagement in Live Cells: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a live cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for verifying the target engagement of h-CAII-IN-4, a known inhibitor of human Carbonic Anhydrase II (hCAII). While direct cellular target engagement data for hCAII-IN-4 is not extensively available in the public domain, this document outlines the experimental frameworks and provides a baseline for comparison with the well-characterized hCAII inhibitor, Acetazolamide.
Human Carbonic Anhydrase II is a ubiquitously expressed zinc metalloenzyme that plays a crucial role in regulating intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its involvement in various physiological processes makes it a target for therapeutic intervention in conditions like glaucoma and epilepsy.[2]
Comparison of this compound and Acetazolamide
The following table summarizes the available biochemical data for this compound and Acetazolamide. It is important to note that these values are derived from cell-free assays and may not directly correlate with potency in a cellular environment, which is influenced by factors such as cell permeability and off-target effects.
| Compound | Target | Assay Type | Potency | Reference |
| This compound | hCAII | Biochemical Inhibition Assay | IC50: 7.78 μM | [3] |
| Acetazolamide | hCAII | Biochemical Binding/Inhibition Assay | Kᵢ: 3.3–12 nM, Kᴅ: 6.8 nM | [4] |
Methods for Confirming Target Engagement in Live Cells
Two primary methods for confirming target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and fluorescence-based assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in intact cells.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] When a compound binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation.[5]
This protocol is a representative method that can be adapted to assess the target engagement of this compound.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express hCAII (e.g., HEK293T) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, Acetazolamide (as a positive control), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[8]
3. Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for hCAII and a suitable secondary antibody.
5. Data Analysis:
-
Quantify the band intensities for hCAII at each temperature for the different treatment groups.
-
Plot the percentage of soluble hCAII relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
To determine the cellular EC50, perform an isothermal dose-response experiment by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature (e.g., the temperature at which a significant difference in stabilization is observed).
Fluorescence-Based Thermal Shift Assay (FTSA)
FTSA is another method to measure protein thermal stability. While often performed with purified protein, it can be adapted for cell lysates. This assay uses a fluorescent dye that binds to hydrophobic regions of proteins, which become exposed as the protein denatures.[9]
1. Cell Lysate Preparation:
-
Culture and harvest cells as described for CETSA.
-
Lyse the cells in a suitable buffer and clarify the lysate by centrifugation to remove cell debris.
2. Assay Setup:
-
In a 96-well PCR plate, aliquot the cell lysate.
-
Add varying concentrations of this compound, Acetazolamide, and a vehicle control.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.
3. Thermal Denaturation and Fluorescence Reading:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
4. Data Analysis:
-
Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, often corresponding to the midpoint of the transition in the melting curve.
-
A positive shift in the Tm in the presence of an inhibitor indicates stabilization and target engagement.
hCAII Signaling Pathway in Cellular pH Regulation
The primary role of hCAII is to maintain pH homeostasis. By accelerating the conversion of CO2 to bicarbonate and protons, it influences the activity of various ion transporters that regulate intracellular pH.
Conclusion
Confirming target engagement in live cells is essential for validating the mechanism of action of small molecule inhibitors like this compound. While direct comparative cellular data for this compound is limited, established methodologies such as the Cellular Thermal Shift Assay and Fluorescence-Based Thermal Shift Assays provide robust frameworks for generating this critical information. By employing these techniques and using well-characterized inhibitors like Acetazolamide as a benchmark, researchers can effectively assess the cellular potency and specificity of this compound, thereby guiding further drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
Efficacy of hCAII-IN-4 and Other Coumarin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory efficacy of hCAII-IN-4 and other coumarin-based inhibitors against human carbonic anhydrase II (hCAII). The data presented is compiled from various scientific publications to facilitate an objective evaluation of these compounds.
Overview of Coumarin Inhibitors
Coumarins represent a distinct class of carbonic anhydrase inhibitors. Unlike the classical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, coumarins act as mechanism-based inhibitors. They are hydrolyzed by the esterase activity inherent to carbonic anhydrase, leading to the formation of 2-hydroxycinnamic acid derivatives. These derivatives then bind to the enzyme, effectively blocking its catalytic activity. This unique mechanism of action contributes to the diverse inhibitory profiles and selectivity observed among different coumarin compounds.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of this compound and other selected coumarin derivatives against hCAII is summarized in the table below. The data includes half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values as reported in the literature. It is important to note that while both IC50 and Ki are indicators of inhibitor efficacy, they are determined by different experimental methods and assumptions, and direct comparison should be made with caution.
| Compound | Inhibitor Type | IC50 (μM) | Ki (nM) |
| This compound | Coumarin | 7.78[1][2] | - |
| Coumarin | Coumarin | - | 9300 |
| 6-Hydroxycoumarin | Coumarin | - | 8500 |
| 7-Hydroxycoumarin | Coumarin | - | 1300 |
| Umbelliferone (7-hydroxycoumarin) | Coumarin | - | 93 |
| Scopoletin (7-hydroxy-6-methoxycoumarin) | Coumarin | - | 78 |
| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) | Coumarin | - | 45 |
| Daphnetin (7,8-dihydroxycoumarin) | Coumarin | - | 52 |
| Compound 18f (a coumarin-sulfonamide hybrid) | Coumarin derivative | - | 515[3] |
Experimental Protocols
The determination of the inhibitory activity of these compounds against hCAII is primarily achieved through two established experimental methods: the stopped-flow CO2 hydration assay and the esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is a direct method for measuring the catalytic activity of carbonic anhydrase. The assay follows the enzyme-catalyzed hydration of carbon dioxide to bicarbonate.
Principle: The hydration of CO2 results in a change in pH, which is monitored over time using a pH indicator. The rate of this reaction is measured in the absence and presence of the inhibitor to determine the level of inhibition.
General Procedure:
-
A solution of purified hCAII enzyme is prepared in a suitable buffer.
-
A CO2-saturated solution is prepared separately.
-
The enzyme solution (with or without the inhibitor) and the CO2 solution are rapidly mixed in a stopped-flow instrument.
-
The change in absorbance of a pH indicator is monitored over a short period (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the absorbance change.
-
Inhibition constants (Ki) are determined by measuring the reaction rates at various inhibitor concentrations.
Esterase Activity Assay
This method takes advantage of the esterase activity of hCAII, providing a more convenient colorimetric or spectrophotometric readout.
Principle: hCAII can catalyze the hydrolysis of certain ester substrates, such as p-nitrophenyl acetate (pNPA), to produce a colored product (p-nitrophenol). The rate of formation of this product is proportional to the enzyme's activity. Inhibitors of the primary catalytic site will also inhibit this esterase activity.
General Procedure:
-
A solution of purified hCAII enzyme is prepared in a suitable buffer.
-
The inhibitor is pre-incubated with the enzyme for a defined period.
-
The substrate, p-nitrophenyl acetate, is added to initiate the reaction.
-
The formation of p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (typically 400 nm) over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by measuring the enzyme activity at a range of inhibitor concentrations and fitting the data to a dose-response curve.
Visualizations
Mechanism of Coumarin Inhibition
The following diagram illustrates the mechanism-based inhibition of human carbonic anhydrase II by coumarin derivatives.
Caption: Mechanism of hCAII inhibition by coumarins.
Experimental Workflow for Esterase Activity Assay
The diagram below outlines the typical workflow for determining the inhibitory potency of a compound using the esterase activity assay.
Caption: Workflow for determining IC50 using the esterase assay.
References
Assessing the Isoform Selectivity of Carbonic Anhydrase Inhibitors: A Comparative Guide Featuring hCAII-IN-4
For researchers and professionals in drug development, understanding the isoform selectivity of carbonic anhydrase (CA) inhibitors is paramount. Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. With 15 known isoforms in humans, CAs are involved in a wide array of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Consequently, the development of isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects.
This guide provides a framework for assessing the isoform selectivity of CA inhibitors, using hCAII-IN-4 as a case study. This compound (also known as Compound 12j) is a potent inhibitor of the ubiquitous cytosolic isoform hCA II, with a reported IC50 of 7.78 µM. While its activity against hCA II is established, a comprehensive understanding of its effects on other isoforms, such as the cytosolic hCA I and the tumor-associated transmembrane isoforms hCA IX and hCA XII, is crucial for its potential therapeutic application.
This guide will compare the known activity of this compound with a panel of other CA inhibitors, detail the standard experimental protocol for determining inhibitory activity, and provide visual workflows to aid in experimental design.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 or Ki values) of this compound against hCA II, alongside a selection of other well-characterized carbonic anhydrase inhibitors with varying selectivity profiles against hCA I, IX, and XII. This comparative data highlights the importance of broad-panel screening to determine the selectivity of a given compound.
| Inhibitor | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Selectivity Profile |
| This compound | Data not available | 7780 | Data not available | Data not available | Selective for hCA II (selectivity against other isoforms not reported) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Non-selective |
| U-104 (SLC-0111) | >100,000 | 1765 | 45.1 | 4.5 | Selective for hCA IX and XII[1] |
| U-NO2 | 26 | 15 | 1 | 6 | Potent hCA IX inhibitor, less selective against hCA II[2] |
| EMAC10157 series | >10,000 | >10,000 | Submicromolar | Submicromolar | Selective for hCA IX and XII[3] |
| Psoralen Derivatives | >10,000 | >10,000 | 7.4 - 94.7 | 7.4 - 94.7 | Selective for hCA IX and XII |
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
The determination of inhibitory potency (Ki or IC50) against various hCA isoforms is most accurately achieved using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed CO2 hydration.
Principle: This assay monitors the pH change resulting from the hydration of CO2 to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The change in pH is followed by a pH indicator dye (e.g., phenol red) at a specific wavelength. The initial rates of the reaction are measured in the presence and absence of the inhibitor to determine the inhibitory potency.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor compound (e.g., this compound)
-
HEPES buffer (20 mM, pH 7.4)
-
Na2SO4 (0.1 M)
-
Phenol red pH indicator
-
CO2-saturated water (substrate)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the recombinant hCA isoforms in the assay buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup:
-
Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C).
-
One syringe of the stopped-flow apparatus is filled with the enzyme solution containing the pH indicator.
-
The second syringe is filled with the CO2-saturated water.
-
-
Measurement of Uncatalyzed Rate:
-
Mix the buffer solution (without enzyme) with the CO2-saturated water to measure the uncatalyzed reaction rate.
-
-
Measurement of Catalyzed Rate:
-
Mix the enzyme solution with the CO2-saturated water to measure the enzyme-catalyzed reaction rate.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Mix the enzyme-inhibitor solution with the CO2-saturated water and record the initial reaction rates.
-
-
Data Analysis:
-
The initial rates of the reaction are determined from the initial linear portion of the absorbance change over time.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki values can be determined from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
-
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing isoform selectivity and the conceptual relationship of an inhibitor with different hCA isoforms.
Caption: Experimental workflow for assessing the isoform selectivity of this compound.
Caption: Conceptual diagram of this compound's interaction with different hCA isoforms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Intracellular Impact of hCAII-IN-4: A Comparative Guide to Monitoring Intracellular pH
For researchers and drug development professionals investigating the cellular effects of carbonic anhydrase inhibitors, this guide provides a comparative analysis of methodologies to validate the effect of hCAII-IN-4 on intracellular pH (pHi). As a potent inhibitor of human carbonic anhydrase II (hCAII) with an IC50 of 7.78 μM, this compound is expected to modulate pHi by interfering with the hydration of carbon dioxide.[1][2][3] This guide will compare its anticipated effects with those of other well-characterized carbonic anhydrase inhibitors, namely Acetazolamide and SLC-0111, and provide detailed experimental protocols for robust validation.
Comparative Analysis of Carbonic Anhydrase Inhibitors on Intracellular pH
The inhibition of carbonic anhydrase can lead to either a decrease or an increase in intracellular pH, depending on the cellular context, the specific isoforms of carbonic anhydrase present, and the activity of other pH-regulating mechanisms. The following table summarizes the observed effects of Acetazolamide and SLC-0111 on pHi in different cell types. While direct experimental data for this compound's effect on pHi is not yet widely published, its primary action as a hCAII inhibitor suggests it will likely alter pHi in a manner comparable to these agents.
| Compound | Target(s) | Cell Type | Concentration | Observed Effect on Intracellular pH (pHi) | Reference |
| This compound | hCAII | - | - | Expected to alter pHi | [1][2][3] |
| Acetazolamide | Carbonic Anhydrases | C57 Mouse Embryos | Not specified | Decrease | [4] |
| Bovine Corneal Endothelium | 100 or 500 µM | Decrease of 0.06 ± 0.01 | [5] | ||
| MM Tumor Cells | Not specified | Decrease from ~6.6 to 6.4 | [6] | ||
| SLC-0111 | CAIX | Cancer Cells | Micromolar concentrations | Increase | [7] |
Mechanism of Action: How hCAII Inhibition Influences Intracellular pH
Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This reaction is crucial for maintaining pH homeostasis within the cell. By inhibiting hCAII, this compound is expected to slow down this conversion. The net effect on pHi will depend on the cell's metabolic state and the relative activities of other ion transporters. For instance, in cells where CO₂ production is high, inhibiting its conversion to bicarbonate and protons can lead to an accumulation of CO₂, which can diffuse out of the cell, and a decrease in the intracellular proton concentration, potentially leading to an initial alkalinization. Conversely, if the cell relies on the production of protons from this reaction to drive other processes, inhibition could lead to a net decrease in intracellular acidity.
Caption: Inhibition of hCAII by this compound disrupts the conversion of CO₂ to bicarbonate and protons, leading to a change in intracellular pH.
Experimental Protocols for Measuring Intracellular pH
To quantitatively assess the effect of this compound on intracellular pH, the use of fluorescent pH indicators is a well-established and reliable method. The following protocols detail the use of 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM), a widely used ratiometric pH indicator.
BCECF-AM Fluorescence Assay for Intracellular pH Measurement
Principle: BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant fluorescent indicator BCECF. The fluorescence emission of BCECF is pH-dependent. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically ~490 nm and ~440 nm) while monitoring emission at a single wavelength (~535 nm), a ratiometric measurement of pHi can be obtained that is independent of dye concentration and cell path length.
Materials:
-
This compound
-
Acetazolamide or SLC-0111 (as positive controls)
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Nigericin and Valinomycin (for calibration)
-
High-potassium calibration buffers of known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Cell line of interest
-
Fluorescence microplate reader or fluorescence microscope equipped with appropriate filters.
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and culture to the desired confluency.
-
Dye Loading:
-
Prepare a stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock solution in HBSS to a final working concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and control compounds (e.g., Acetazolamide, SLC-0111) in DMSO.
-
Dilute the compounds to the desired final concentrations in HBSS.
-
Add the compound solutions to the respective wells. Include a vehicle control (DMSO) group.
-
-
Fluorescence Measurement:
-
Immediately after adding the compounds, begin ratiometric fluorescence measurements.
-
Excite the cells at approximately 490 nm and 440 nm and measure the emission at approximately 535 nm.
-
Record the fluorescence ratio (F490/F440) over time to monitor changes in pHi.
-
-
Calibration:
-
At the end of the experiment, perform an in situ calibration to convert the fluorescence ratios to pHi values.
-
Treat the cells with high-potassium calibration buffers of known pH values containing the ionophores nigericin (a K⁺/H⁺ antiporter) and valinomycin (a K⁺ ionophore). This will equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio for each calibration buffer.
-
Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve.
-
-
Data Analysis:
-
Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.
-
Compare the changes in pHi in cells treated with this compound to the vehicle control and the positive control compounds.
-
Caption: Experimental workflow for measuring intracellular pH changes using the fluorescent dye BCECF-AM.
Conclusion
Validating the effect of this compound on intracellular pH is a critical step in understanding its cellular mechanism of action. By employing robust and well-established techniques such as ratiometric fluorescence microscopy with dyes like BCECF-AM, researchers can obtain quantitative data on pHi modulation. Comparing the effects of this compound with known carbonic anhydrase inhibitors like Acetazolamide and SLC-0111 will provide valuable context for its specific activity and potential therapeutic applications. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive framework for designing and executing these essential validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Reduction of embryonic intracellular pH: a potential mechanism of acetazolamide-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of acetazolamide on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of hCAII-IN-4 and β-glucuronidase inhibitors
A PUBLISH COMPARISON GUIDE
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the inhibitor hCAII-IN-4 and a range of β-glucuronidase inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
Introduction
This compound is a recently identified potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme crucial for physiological processes such as pH regulation, CO2 transport, and ion exchange. Notably, this compound also exhibits inhibitory activity against β-glucuronidase, albeit at a significantly lower potency.
β-Glucuronidase is a lysosomal enzyme that plays a critical role in the hydrolysis of β-D-glucuronic acid residues from various glycoconjugates. This process is integral to the metabolism and disposition of numerous endogenous and exogenous compounds, including drugs. Inhibition of β-glucuronidase is a therapeutic strategy being explored for various conditions, including mitigating drug-induced toxicity and modulating the enterohepatic circulation of drugs.
This guide offers a direct comparison of the inhibitory profiles of this compound and several known β-glucuronidase inhibitors, providing a valuable resource for researchers targeting these enzymes.
Quantitative Data Comparison
The inhibitory activities of this compound and a selection of β-glucuronidase inhibitors are presented below. It is important to note that the data for this compound against both enzymes are from a single study, allowing for a direct comparison of its selectivity. The data for other β-glucuronidase inhibitors are compiled from various sources and are presented for broader context.
| Inhibitor | Target Enzyme | IC50 (μM) | Source |
| This compound (Compound 12j) | hCAII | 7.78 | [1][2] |
| β-Glucuronidase | 773.9 | [1][2] | |
| D-Saccharic acid 1,4-lactone hydrate | β-Glucuronidase | 48.4 | [3] |
| UNC10201652 | E. coli β-Glucuronidase | 0.117 | [3] |
| 3-Chlorogentisyl alcohol | E. coli β-Glucuronidase | 0.74 | [3] |
| Myricetin | β-Glucuronidase | 3.95 | [2] |
| Chrysoeriol | β-Glucuronidase | 4.94 | [2] |
| Auraptene | β-Glucuronidase | 1.43 | [4] |
| Quercetin | β-Glucuronidase | 2.50 | [4] |
| Marmesin | β-Glucuronidase | 3.80 | [4] |
| Isopimpinellin | β-Glucuronidase | 5.71 | [4] |
| Salvianolic acid B | β-Glucuronidase | 1.90 | [4] |
| Chlorogenic acid | β-Glucuronidase | 3.79 | [4] |
| 3,3'-di-O-methylellagic acid | β-Glucuronidase | 3.77 | [4] |
| Scutellarein | β-Glucuronidase | 3.08 | [4] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established and published methods.
Human Carbonic Anhydrase II (hCAII) Inhibition Assay
This assay is based on the esterase activity of hCAII, which catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the yellow-colored product 4-nitrophenol. The rate of this reaction is monitored spectrophotometrically.
Materials:
-
Human Carbonic Anhydrase II (hCAII)
-
4-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Inhibitor compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of hCAII in Tris-HCl buffer. Prepare serial dilutions of the inhibitor compound in DMSO.
-
Assay Mixture: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the hCAII solution, and 20 µL of the inhibitor solution (or DMSO for control).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of p-NPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10 minutes using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control (DMSO). The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
β-Glucuronidase Inhibition Assay
This assay utilizes the substrate p-nitrophenyl-β-D-glucuronide, which is hydrolyzed by β-glucuronidase to produce the chromogenic product p-nitrophenol.
Materials:
-
β-Glucuronidase from E. coli
-
p-nitrophenyl-β-D-glucuronide (pNPG)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a solution of β-glucuronidase in phosphate buffer. Prepare a solution of pNPG in phosphate buffer. Prepare serial dilutions of the inhibitor compound in DMSO.
-
Assay Mixture: To a 96-well plate, add 135 µL of phosphate buffer, 25 µL of the inhibitor solution (or DMSO for control), and 65 µL of the β-glucuronidase solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate the catalytic mechanism of hCAII and β-glucuronidase.
Comparative Discussion
The data clearly demonstrates that This compound is a significantly more potent inhibitor of hCAII than β-glucuronidase , with an IC50 value approximately 100-fold lower for hCAII. This indicates a high degree of selectivity for carbonic anhydrase II.
When compared to a range of known β-glucuronidase inhibitors, this compound's activity against β-glucuronidase (IC50 = 773.9 μM) is considerably weaker. Many of the listed β-glucuronidase inhibitors exhibit IC50 values in the low micromolar to nanomolar range, highlighting them as far more potent agents for targeting this enzyme.
For researchers focused on the selective inhibition of hCAII, this compound represents a promising lead compound. Its weak activity against β-glucuronidase is an advantage in this context, as it minimizes the potential for off-target effects related to the inhibition of glucuronide metabolism.
Conversely, for scientists aiming to develop potent β-glucuronidase inhibitors, the other compounds listed in the table, such as UNC10201652 and various natural product-derived inhibitors, offer more promising starting points for drug discovery and development.
Conclusion
This comparative analysis provides a clear quantitative and qualitative assessment of this compound in relation to β-glucuronidase inhibitors. The high selectivity of this compound for its primary target, coupled with its weak off-target activity against β-glucuronidase, underscores its potential as a specific tool for studying the physiological and pathological roles of carbonic anhydrase II. For researchers targeting β-glucuronidase, a diverse array of more potent inhibitors is available and should be the focus of further investigation. This guide serves as a foundational resource for making informed decisions in the selection and development of enzyme inhibitors for therapeutic and research applications.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of hCAII-IN-4
This document provides crucial safety and logistical information for the proper disposal of hCAII-IN-4, a potent human carbonic anhydrase II (hCAII) inhibitor. Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical compounds.
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary measures for similar small molecule inhibitors should be followed. Always handle with care, using appropriate personal protective equipment (PPE).
| Hazard Category | Precautionary Statement |
| Contact | Skin Contact: May cause skin irritation. Wash off immediately with plenty of water for at least 15 minutes.[1] Eye Contact: May cause serious eye irritation. Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Inhalation | May cause respiratory irritation if inhaled as a dust or aerosol.[1] Remove to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[1] |
| Ingestion | Harmful if swallowed.[1] Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1] |
| Environmental | Avoid release to the environment. This chemical's effects on aquatic life are unknown, but it is best practice to prevent it from entering drains or waterways.[1] |
| PPE | Wear protective gloves, protective clothing, eye protection, and face protection.[1] Use in a well-ventilated area, such as a chemical fume hood.[1] |
Experimental Protocol: Proper Disposal of this compound
The following step-by-step procedure outlines the recommended method for the disposal of this compound, based on general guidelines for laboratory chemical waste.
1. Waste Identification and Segregation:
- Characterize the waste. Is it pure this compound, a solution in a solvent, or a contaminated material (e.g., pipette tips, gloves)?
- Segregate chemical waste from regular trash. Never dispose of this compound down the sink or in the general waste.
- Use separate, clearly labeled hazardous waste containers for different waste streams (e.g., solid waste, halogenated solvent waste, non-halogenated solvent waste).[2]
2. Containerization:
- Use a container that is compatible with the chemical waste. The original container of the main component is often a suitable choice.[2]
- Ensure the container is in good condition and has a secure, leak-proof cap.[2]
- The container must be labeled with the words "Hazardous Waste" and the full chemical name of all constituents, including their approximate percentages.[2] Avoid using abbreviations or chemical formulas.[2]
3. Waste Accumulation and Storage:
- Store waste containers in a designated Satellite Accumulation Area (SAA).[2]
- The SAA should be under the control of the laboratory and located near the point of generation.
- Keep waste containers closed at all times, except when adding waste.[2]
- Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[2]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
- Complete any required waste pickup request forms, ensuring that the information on the form matches the container label.[2]
- Ensure the exterior of the waste container is clean and free of contamination before pickup.[2]
5. Spill Management:
- In the event of a spill, evacuate the immediate area if necessary.
- Wear appropriate PPE, including gloves, eye protection, and a lab coat.
- For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
- Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container for disposal.
Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
